(3-Methyl-4-nitropyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methyl-4-nitropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-6(4-10)8-3-2-7(5)9(11)12/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLOUJBRSOJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432946 | |
| Record name | (3-Methyl-4-nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168167-49-5 | |
| Record name | (3-Methyl-4-nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-METHYL-4-NITRO-2-PYRIDINYL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: (3-Methyl-4-nitropyridin-2-yl)methanol
CAS Number: 168167-49-5
Introduction
(3-Methyl-4-nitropyridin-2-yl)methanol is a nitro-substituted pyridinyl alcohol.[] This class of compounds, characterized by a pyridine ring bearing both a nitro group and a hydroxymethyl substituent, holds significance in medicinal and organic chemistry. Pyridine derivatives are integral structural motifs in numerous bioactive molecules and approved pharmaceuticals.[2][3] The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the chemical reactivity and biological activity of the molecule, often making it a key intermediate in the synthesis of more complex heterocyclic systems.[2][4]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, postulated synthesis, potential biological activities, and its role as a pharmaceutical impurity. The information presented herein is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 168167-49-5 | [5] |
| Molecular Formula | C₇H₈N₂O₃ | [5] |
| Molecular Weight | 168.15 g/mol | [5] |
| Alternate Names | 2-(Hydroxymethyl)-3-methyl-4-nitropyridine; 3-Methyl-4-nitropicolinyl alcohol | [5] |
Note: Experimental data for properties such as boiling point, melting point, and solubility are not consistently reported in publicly available literature.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from 2,3-dimethylpyridine-N-oxide.
References
An In-depth Technical Guide to the Physical Properties of (3-Methyl-4-nitropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyl-4-nitropyridin-2-yl)methanol is a key heterocyclic building block with significant applications in medicinal chemistry and drug development. As an important intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its physical and chemical properties is essential for its effective utilization and for the optimization of synthetic routes. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by available data and general experimental protocols.
Chemical Structure and Identification
IUPAC Name: this compound[1] Synonyms: 2-(Hydroxymethyl)-3-methyl-4-nitropyridine, 3-Methyl-4-nitropicolinyl alcohol[2] CAS Number: 168167-49-5[2] Molecular Formula: C₇H₈N₂O₃[2] Molecular Weight: 168.15 g/mol [1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as estimates.
| Property | Value | Data Type | Reference |
| Molecular Weight | 168.15 g/mol | Calculated | [1][2] |
| Boiling Point | 344.446 °C at 760 mmHg | Predicted | [] |
| Density | 1.35 g/cm³ | Predicted | [] |
| Purity | 95% | Experimental | [] |
| XLogP3-AA | 0.2 | Predicted | [1] |
| Hydrogen Bond Donor Count | 1 | Predicted | [1] |
| Hydrogen Bond Acceptor Count | 4 | Predicted | [1] |
| Rotatable Bond Count | 1 | Predicted | [1] |
| Exact Mass | 168.05349212 Da | Calculated | [1] |
| Monoisotopic Mass | 168.05349212 Da | Calculated | [1] |
| Topological Polar Surface Area | 78.9 Ų | Predicted | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of the physical properties of this compound are not extensively reported in the literature. However, this section provides general methodologies that can be adapted for these purposes.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 2,3-lutidine-N-oxide. The resulting nitro compound can then be rearranged and subsequently reduced to yield the target molecule. A general procedure is outlined below, based on the synthesis of similar pyridine derivatives.[4][5][6]
Step 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
-
Dissolve 2,3-lutidine-N-oxide in concentrated sulfuric acid.
-
At a controlled temperature (typically between -10°C and 20°C), add a solution of potassium nitrate in concentrated sulfuric acid dropwise.
-
After the addition is complete, heat the reaction mixture (typically between 80°C and 120°C) and monitor the reaction progress using a suitable technique like HPLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Filter the resulting precipitate to isolate the crude product.
Step 2: Conversion to this compound
Further steps would involve rearrangement of the N-oxide and selective reduction of the appropriate functional group to yield the final product. Specific reagents and conditions for these transformations would need to be determined experimentally.
Determination of Physical Properties
Standard laboratory procedures can be employed to determine the key physical properties of the synthesized compound.
-
Melting Point: Determined using a calibrated melting point apparatus. A small, dry sample is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Solubility: A known mass of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) at a controlled temperature. The mixture is stirred until saturation is reached, and the concentration of the dissolved solute is determined.
-
pKa: The acid dissociation constant can be determined by potentiometric titration or UV-Vis spectrophotometry. This involves titrating a solution of the compound with a standard acid or base and monitoring the pH or absorbance changes.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): A solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is prepared, and the spectra are recorded on an NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
Infrared (IR) Spectroscopy: A sample of the compound is analyzed using an FTIR spectrometer. The spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides information about the molecular weight and fragmentation pattern of the compound.
-
Logical Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide consolidates the available information on the physical properties of this compound. While some key experimental data remains to be reported in the literature, the provided information and general protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further experimental investigation is encouraged to fully characterize this important synthetic intermediate.
References
- 1. (3-Methyl-4-nitro-2-pyridinyl)methanol | C7H8N2O3 | CID 9926375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 4. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (3-Methyl-4-nitropyridin-2-yl)methanol: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (3-Methyl-4-nitropyridin-2-yl)methanol, including its structure, nomenclature, physicochemical properties, and a detailed protocol for its synthesis. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Nomenclature
This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring with a methyl group at the 3-position, a nitro group at the 4-position, and a hydroxymethyl group at the 2-position.
IUPAC Name: this compound[1][2]
Synonyms:
Chemical Identifiers:
-
Molecular Formula: C₇H₈N₂O₃[1]
-
Molecular Weight: 168.15 g/mol [1]
-
InChI Key: YFYLOUJBRSOJSQ-UHFFFAOYSA-N
-
SMILES: CC1=C(C=CN=C1CO)--INVALID-LINK--[O-]
The structure of this compound is visualized in the diagram below.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Boiling Point | 344.4 °C at 760 mmHg | |
| Density | 1.35 g/cm³ | |
| Solubility | Data not readily available | |
| Purity | Typically available at ≥95% |
Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the proton pump inhibitor Lansoprazole. The synthesis of this alcohol is typically achieved through the reduction of its corresponding aldehyde, 3-methyl-4-nitropyridine-2-carboxaldehyde.
The overall synthetic pathway can be visualized as follows:
Caption: General synthetic scheme for the preparation of this compound.
Experimental Protocol: Reduction of 3-Methyl-4-nitropyridine-2-carboxaldehyde
This protocol describes a standard laboratory procedure for the synthesis of this compound via the reduction of 3-methyl-4-nitropyridine-2-carboxaldehyde using sodium borohydride.
Materials:
-
3-Methyl-4-nitropyridine-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-nitropyridine-2-carboxaldehyde (1.0 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules. Its primary application is as an intermediate in the production of proton pump inhibitors, such as Lansoprazole. The hydroxymethyl group can be further functionalized, for instance, by conversion to a chloromethyl group, which can then be coupled with other heterocyclic moieties. The nitro group can also be a site for further chemical transformations, such as reduction to an amino group, opening up possibilities for the synthesis of a diverse range of substituted pyridine derivatives for biological screening.
This technical guide provides a foundational understanding of this compound. For further in-depth analysis and specific applications, researchers are encouraged to consult the primary literature and specialized chemical databases.
References
Technical Guide: Solubility of (3-Methyl-4-nitropyridin-2-yl)methanol in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the solubility of (3-Methyl-4-nitropyridin-2-yl)methanol, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Despite a comprehensive review of scientific literature and chemical databases, no quantitative solubility data for this specific compound in common organic solvents is publicly available. This guide, therefore, provides a detailed, standardized experimental protocol for determining the solubility of this compound. The methodologies described herein are based on the widely accepted "shake-flask" method, which is considered the gold standard for equilibrium solubility determination.[1][2][3] Furthermore, this document includes visualizations of the experimental workflow and the compound's role in a relevant synthetic pathway to provide a comprehensive resource for researchers.
Introduction to this compound
This compound is a substituted pyridine derivative. Its chemical structure, featuring a nitro group, a methyl group, and a hydroxymethyl group on the pyridine ring, makes it a versatile building block in organic synthesis. It is notably recognized as a potential impurity in the manufacturing process of proton pump inhibitors, such as Lansoprazole.[4][5] Understanding its solubility in various organic solvents is crucial for developing purification methods, controlling impurity levels in active pharmaceutical ingredients (APIs), and for the design of synthetic routes.
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative data on the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |
| e.g., Ethanol | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |
| e.g., Acetone | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |
| e.g., Dichloromethane | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |
| e.g., Ethyl Acetate | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |
| e.g., Acetonitrile | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the shake-flask method.[1][2][6]
3.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Organic solvents of interest (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
To each vial, add a known volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
3.3. Quantification by HPLC-UV [7][8][9]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate and quantify this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of this compound in a synthetic pathway.
Caption: Experimental workflow for determining solubility using the shake-flask method.
Caption: Role of this compound in a synthetic pathway.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
- 5. ijmca.com [ijmca.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. improvedpharma.com [improvedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
Spectroscopic and Synthetic Profile of (3-Methyl-4-nitropyridin-2-yl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyl-4-nitropyridin-2-yl)methanol, a substituted pyridine derivative, holds significance as a potential intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a nitro group and a hydroxymethyl substituent on a methyl-pyridine core, presents a versatile scaffold for further chemical modifications. This technical guide provides a summary of the available physicochemical data for this compound. However, it is important to note that detailed, publicly accessible experimental spectroscopic data and a specific, validated synthesis protocol remain elusive despite extensive searches of scientific databases and commercial supplier information.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This information has been aggregated from various chemical databases and supplier specifications.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 168.15 g/mol | Santa Cruz Biotechnology[2], Simson Pharma Limited |
| CAS Number | 168167-49-5 | Santa Cruz Biotechnology[2] |
| Appearance | Inferred to be a solid | General chemical knowledge |
| Boiling Point | 344.446 °C at 760 mmHg (Predicted) | BOC Sciences[] |
| Density | 1.35 g/cm³ (Predicted) | BOC Sciences[] |
| Synonyms | 2-(Hydroxymethyl)-3-methyl-4-nitropyridine, 3-Methyl-4-nitropicolinyl alcohol, Lansoprazole Impurity 24 | Santa Cruz Biotechnology[2], PubChem[1] |
Spectroscopic Data
A comprehensive search for experimental spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for this compound did not yield any publicly available spectra or detailed spectral data. While some commercial suppliers indicate the availability of a Certificate of Analysis (CoA) upon purchase, these documents are not accessible in the public domain[2].
For illustrative purposes, a logical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound is presented below.
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public scientific literature. The synthesis of related nitroaromatic compounds often involves multi-step processes. A potential, though unverified, synthetic approach could involve the nitration of a corresponding methyl-picoline precursor followed by functional group manipulation to introduce the hydroxymethyl group.
A generalized conceptual pathway for a potential synthesis is outlined below. This diagram is for illustrative purposes only and does not represent a validated experimental protocol.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or signaling pathway interactions of this compound. However, the presence of the nitroaromatic moiety suggests potential for biological activity, as this functional group is a known pharmacophore in various antimicrobial and other therapeutic agents. The nitro group can undergo bioreduction to form reactive nitrogen species that may exert cytotoxic effects. Further research would be required to investigate any potential therapeutic applications.
Conclusion
This compound is a chemical compound with potential applications in pharmaceutical synthesis. While basic physicochemical data are available, a comprehensive understanding of its spectroscopic properties and a validated synthetic methodology are hampered by the lack of publicly accessible experimental data. Researchers interested in this compound would likely need to perform a de novo synthesis and characterization or obtain it from a commercial supplier who can provide a detailed Certificate of Analysis. Further investigation into its biological activity is warranted to explore its potential as a lead compound in drug discovery.
References
Navigating the Synthesis and Application of 2-(Hydroxymethyl)-3-methyl-4-nitropyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2-(Hydroxymethyl)-3-methyl-4-nitropyridine, a functionalized pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. Due to its limited direct commercial availability, this document focuses on a proposed synthetic pathway, potential applications derived from related compounds, and the strategic considerations for its use in research and development.
Commercial Availability and Sourcing
Initial investigations into the commercial availability of 2-(Hydroxymethyl)-3-methyl-4-nitropyridine indicate that it is not a readily available, off-the-shelf chemical. While some suppliers, such as Xiamen Equation Chemical Co., Ltd., list the compound, detailed information regarding stock, purity, and lead times is not readily accessible, suggesting it may be synthesized on demand. Researchers interested in acquiring this compound are advised to contact custom synthesis providers. For planning purposes, it is recommended to consider a laboratory synthesis, a detailed protocol for which is proposed in this guide.
Physicochemical Properties and Data
Quantitative data for 2-(Hydroxymethyl)-3-methyl-4-nitropyridine is not extensively reported in public literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.
| Property | Predicted Value/Information | Source/Analogy |
| Molecular Formula | C₇H₈N₂O₃ | - |
| Molecular Weight | 168.15 g/mol | - |
| Appearance | Likely a yellow crystalline solid | Analogy with other nitropyridines |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General solubility of similar organic compounds |
| Purity | >95% (typical for research-grade custom synthesis) | Industry standard |
| Storage | Store in a cool, dry, and well-ventilated area away from strong oxidizing agents | Standard for nitroaromatic compounds |
Proposed Synthetic Pathway
A plausible multi-step synthesis for 2-(Hydroxymethyl)-3-methyl-4-nitropyridine is outlined below, based on established methodologies for the functionalization of pyridine rings. The proposed pathway begins with the commercially available 3-methylpyridine.
The Role of (3-Methyl-4-nitropyridin-2-yl)methanol in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methyl-4-nitropyridin-2-yl)methanol is a key heterocyclic building block in organic synthesis, primarily recognized for its role as a versatile intermediate in the preparation of pharmacologically active compounds. Its unique structure, featuring a pyridine ring substituted with a methyl group, a nitro group, and a hydroxymethyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Introduction
This compound, also known as 2-(hydroxymethyl)-3-methyl-4-nitropyridine, is a nitro-substituted pyridinyl alcohol.[1][2] Its chemical structure is characterized by a pyridine core, which is a common motif in many biologically active molecules. The presence of a nitro group at the 4-position activates the pyridine ring for nucleophilic substitution and can be readily reduced to an amino group, providing a handle for further functionalization. The hydroxymethyl group at the 2-position is a primary alcohol that can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups. This trifunctional nature makes this compound a valuable synthon for the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 168167-49-5 | [2] |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol | [2] |
| Boiling Point | 344.446 °C at 760 mmHg | [1] |
| Density | 1.35 g/cm³ | [1] |
| Appearance | Off-White Solid | [3] |
| Purity | Typically >95% (commercial) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,3-lutidine (2,3-dimethylpyridine). The first step involves the N-oxidation of 2,3-lutidine, followed by nitration of the resulting N-oxide. The final step is a rearrangement of the N-oxide to the desired product.
Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
The precursor, 2,3-dimethyl-4-nitropyridine-N-oxide, is synthesized by the nitration of 2,3-lutidine-N-oxide.
Experimental Protocol: Nitration of 2,3-Lutidine-N-oxide
-
Dissolve 12.3 g of 2,3-lutidine-N-oxide in 65 g of concentrated sulfuric acid (98%) in a reaction flask.
-
Prepare a solution of 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid (98%).
-
Cool the 2,3-lutidine-N-oxide solution to 0-5 °C and slowly add the potassium nitrate solution dropwise.
-
After the addition is complete, heat the reaction mixture to 85-90 °C for 1 hour.
-
Monitor the reaction by HPLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and pour it into water with stirring.
-
Filter the mixture. The filtrate is then extracted three times with dichloromethane.
-
The combined organic phases are concentrated to yield the product.
| Parameter | Value | Reference |
| Yield | 91.1% | [4] |
| Purity (HPLC) | 99% | [4] |
Synthesis of this compound
Key Reactions of this compound
The functional groups of this compound allow for several important transformations, making it a versatile intermediate.
Oxidation of the Hydroxymethyl Group
The primary alcohol can be oxidized to the corresponding aldehyde, (3-methyl-4-nitropyridin-2-yl)carbaldehyde, a useful intermediate for further C-C bond-forming reactions.
Representative Experimental Protocol: Swern Oxidation
-
In a flask under an inert atmosphere, add dichloromethane and oxalyl chloride. Cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.
-
After stirring for a few minutes, add a solution of this compound in dichloromethane.
-
Stir the reaction mixture at -78 °C for 15-30 minutes.
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group, yielding (2-(hydroxymethyl)-3-methylpyridin-4-yl)amine. This transformation is crucial for introducing nucleophilic character at the 4-position of the pyridine ring.
References
(3-Methyl-4-nitropyridin-2-yl)methanol: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyl-4-nitropyridin-2-yl)methanol, a substituted nitropyridine derivative, has emerged as a crucial building block in medicinal chemistry. Its unique structural features, including a reactive hydroxymethyl group and an electron-deficient pyridine ring activated by a nitro group, make it a versatile synthon for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application in the development of therapeutic agents, with a particular focus on its role as a key intermediate in the synthesis of proton pump inhibitors (PPIs). The strategic placement of its functional groups allows for diverse chemical modifications, paving the way for the discovery of novel drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 168167-49-5 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Likely a solid | Inferred |
| IUPAC Name | This compound | |
| Synonyms | 2-(Hydroxymethyl)-3-methyl-4-nitropyridine, 3-Methyl-4-nitropicolinyl alcohol | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the readily available starting material, 3-picoline (3-methylpyridine). The overall synthetic workflow involves N-oxidation, nitration, and a subsequent rearrangement reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyridine-1-oxide
This procedure is adapted from a standard method for the N-oxidation of pyridines.[2]
-
Materials: 3-Picoline (3-methylpyridine), Glacial Acetic Acid, 30% Hydrogen Peroxide.
-
Procedure:
-
In a round-bottomed flask, add freshly distilled 3-picoline to glacial acetic acid.
-
With shaking, slowly add 30% hydrogen peroxide to the mixture.
-
Heat the mixture in an oil bath at 70-75°C for 24 hours.
-
Remove the excess acetic acid and water under reduced pressure.
-
The residual mixture is cooled and made strongly alkaline by the slow addition of a 40% aqueous sodium hydroxide solution while cooling in an ice-salt bath.
-
The alkaline solution is then extracted with chloroform.
-
The combined chloroform extracts are dried over anhydrous sodium carbonate and the solvent is removed by distillation to yield 3-methylpyridine-1-oxide.
-
Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide
This protocol is based on the well-established nitration of pyridine N-oxides.[2]
-
Materials: 3-Methylpyridine-1-oxide, Sulfuric Acid (sp. gr. 1.84), Fuming Nitric Acid (sp. gr. 1.50).
-
Procedure:
-
In a round-bottomed flask immersed in an ice-salt bath, add 3-methylpyridine-1-oxide to cold (0–5°C) sulfuric acid.
-
To the cooled mixture, add fuming nitric acid in portions with shaking.
-
Attach a condenser and slowly raise the temperature to 95–100°C in an oil bath.
-
A vigorous exothermic reaction will commence, which should be controlled with an ice-water bath.
-
After the vigorous reaction subsides, continue heating at 100–105°C for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with sodium carbonate monohydrate, which will cause the product to precipitate.
-
Collect the yellow solid by suction filtration, wash with water, and dry.
-
The crude product can be further purified by extraction with boiling chloroform and recrystallization from acetone.
-
Step 3: Synthesis of this compound via Boekelheide Rearrangement
The Boekelheide rearrangement is a classic method for the conversion of α-picoline-N-oxides to the corresponding hydroxymethylpyridines.[3] The reaction proceeds through an acetoxy intermediate, which is subsequently hydrolyzed.
-
Materials: 3-Methyl-4-nitropyridine-1-oxide, Acetic Anhydride, Hydrochloric Acid, Sodium Hydroxide.
-
Procedure:
-
A mixture of 3-methyl-4-nitropyridine-1-oxide and acetic anhydride is heated at reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess acetic anhydride is removed under reduced pressure to yield crude 2-acetoxymethyl-3-methyl-4-nitropyridine.
-
The crude acetate is then hydrolyzed by heating with dilute hydrochloric acid.
-
After cooling, the solution is neutralized with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
-
Applications in Medicinal Chemistry
This compound is a pivotal intermediate in the synthesis of a number of pharmacologically active molecules. Its primary application lies in the construction of the substituted pyridine moiety of proton pump inhibitors.
Proton Pump Inhibitors (PPIs)
This compound is a key precursor for the synthesis of lansoprazole, a widely used proton pump inhibitor for the treatment of acid-related disorders of the upper gastrointestinal tract. The hydroxymethyl group is typically converted to a more reactive leaving group, such as a chloride, to facilitate coupling with the benzimidazole core.
Caption: General synthetic scheme for Lansoprazole utilizing the target building block.
The nitro group on the pyridine ring can be subsequently reduced and further functionalized to introduce the desired substituents found in the final drug molecule.
Signaling Pathway of Proton Pump Inhibitors
Proton pump inhibitors, such as lansoprazole, exert their pharmacological effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the gastric parietal cells. This enzyme is responsible for the final step in gastric acid secretion.
Caption: Mechanism of action of proton pump inhibitors.
Quantitative Data
| Drug | Target | IC₅₀ | Disease Area |
| Lansoprazole | H+/K+ ATPase | Varies with assay conditions | Acid-related GI disorders |
| Omeprazole | H+/K+ ATPase | 0.3 - 14.5 µM (inhibition of T. vaginalis uridine ribohydrolase) | Acid-related GI disorders |
| Pantoprazole | H+/K+ ATPase | 0.3 - 14.5 µM (inhibition of T. vaginalis uridine ribohydrolase) | Acid-related GI disorders |
| Rabeprazole | H+/K+ ATPase | 0.3 - 14.5 µM (inhibition of T. vaginalis uridine ribohydrolase) | Acid-related GI disorders |
Note: The IC₅₀ values for Omeprazole, Pantoprazole, and Rabeprazole are for a secondary target and are provided as an example of quantitative data for this class of drugs.[4]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined synthetic pathway, starting from simple precursors, and its strategic functionalization make it an important intermediate for the synthesis of complex heterocyclic drugs. The successful application of this compound in the large-scale manufacturing of proton pump inhibitors underscores its significance in the pharmaceutical industry. Further exploration of its reactivity could lead to the discovery of novel therapeutic agents in various disease areas. The methodologies and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical entity in their drug discovery and development endeavors.
References
Theoretical Insights into the Electronic Landscape of Nitropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical studies of the electronic properties of nitropyridine derivatives, compounds of significant interest in medicinal chemistry and materials science. Through a comprehensive review of computational chemistry literature, this document provides a consolidated resource on their structural characteristics, electronic behavior, and thermochemical properties. The guide is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the theoretical methodologies employed and the key electronic parameters that govern the reactivity and potential applications of these molecules.
Core Computational Methodologies
The theoretical investigation of nitropyridine derivatives predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most prevalent method. These computational approaches provide a powerful lens to probe the electronic structure and predict various molecular properties with a high degree of accuracy.
Ground-State Electronic Structure Calculations
Protocol for Geometry Optimization and Electronic Property Calculation:
-
Software: The Gaussian suite of programs is the most commonly employed software for these calculations.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method for organic molecules.
-
Basis Set: The Pople-style basis set, 6-311++G(d,p), is frequently chosen to provide a good balance between computational cost and accuracy. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in molecules with lone pairs and anionic character, while the polarization functions (d,p) allow for more flexibility in describing bonding environments.
-
Procedure:
-
The initial molecular geometry of the nitropyridine derivative is built using a molecular modeling program.
-
A geometry optimization is performed to locate the minimum energy structure on the potential energy surface.
-
Frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
From the optimized geometry, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment are calculated.
-
Thermochemical Calculations
Protocol for Determining Heats of Formation (HOF):
The calculation of accurate heats of formation for energetic materials like nitropyridines is crucial for assessing their stability and energy content. The use of isodesmic reactions is a common strategy to achieve high accuracy by ensuring the conservation of bond types, thereby facilitating error cancellation.
-
Isodesmic Reaction Scheme: A carefully chosen isodesmic reaction is designed where the number and types of bonds are conserved on both the reactant and product sides of the equation. A general scheme for a nitropyridine derivative is as follows:
x C5H4N-NO2 + (5-x) C5H5N → x C6H5NO2 + (5-x) C6H6
Where C5H4N-NO2 represents the nitropyridine derivative of interest.
-
Computational Details:
-
The geometries of all species in the isodesmic reaction (the nitropyridine, pyridine, nitrobenzene, and benzene) are optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).
-
The total electronic energies of the optimized structures are calculated at the same level of theory.
-
The heat of reaction (ΔH_rxn) is calculated as the difference between the total electronic energies of the products and the reactants.
-
The heat of formation of the nitropyridine derivative (ΔH_f(nitropyridine)) is then calculated using the following equation, incorporating the known experimental heats of formation for the other species:
ΔH_f(nitropyridine) = [x * ΔH_f(nitrobenzene) + (5-x) * ΔH_f(benzene)] - [ (5-x) * ΔH_f(pyridine) + ΔH_rxn ]
-
Excited-State and Spectroscopic Calculations
Protocol for Simulating UV-Visible Absorption Spectra:
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for investigating the electronic excited states of molecules and simulating their UV-Visible absorption spectra.
-
Method: TD-DFT calculations are performed on the previously optimized ground-state geometry. The CAM-B3LYP functional is often preferred for charge-transfer excitations, which are common in push-pull systems like many nitropyridine derivatives.
-
Basis Set: A basis set such as 6-31+G(d) is typically used.
-
Solvent Effects: To simulate more realistic conditions, solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Procedure:
-
A TD-DFT calculation is run to compute the vertical excitation energies and oscillator strengths for a number of the lowest singlet excited states.
-
The calculated excitation energies correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths are related to the intensity of the absorption bands.
-
Quantitative Electronic and Thermochemical Data
The following tables summarize key quantitative data from theoretical studies on various nitropyridine derivatives, providing a basis for comparison and for understanding structure-property relationships.
Table 1: Calculated Heats of Formation (HOF) and Nucleus-Independent Chemical Shift (NICS) Values for Nitropyridine Isomers. [1]
| Compound | Isomer | HOF (kJ/mol)a | NICS(0)b |
| Mononitropyridine | 2-nitro | 117.6 | -9.22 |
| 3-nitro | 117.4 | -9.45 | |
| 4-nitro | 125.9 | -9.51 | |
| Dinitropyridine | 2,3-dinitro | 180.3 | -10.54 |
| 2,4-dinitro | 192.5 | -10.81 | |
| 2,5-dinitro | 181.2 | -10.12 | |
| 2,6-dinitro | 198.3 | -10.78 | |
| 3,4-dinitro | 185.8 | -10.44 | |
| 3,5-dinitro | 179.9 | -9.84 | |
| Trinitropyridine | 2,3,4-trinitro | 258.6 | -12.00 |
| 2,3,5-trinitro | 249.4 | -12.46 | |
| 2,3,6-trinitro | 260.2 | -11.91 | |
| 2,4,5-trinitro | 259.0 | -11.99 | |
| 2,4,6-trinitro | 277.0 | -11.87 | |
| 3,4,5-trinitro | 252.3 | -12.79 | |
| Tetranitropyridine | 2,3,4,5-tetranitro | 321.3 | -13.47 |
| 2,3,4,6-tetranitro | 335.6 | -13.61 | |
| 2,3,5,6-tetranitro | 332.6 | -13.08 | |
| Pentanitropyridine | 2,3,4,5,6-penta | 401.2 | -14.21 |
a Calculated using DFT (B3P86/6-31G(d,p)) with an isodesmic reaction scheme. b Nucleus-Independent Chemical Shift calculated at the ring center as a measure of aromaticity. More negative values indicate higher aromaticity.
Table 2: Calculated Electronic Properties of Selected Nitropyridine Derivatives.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 2-Amino-3-nitro-6-methylpyridine | B3LYP/6-311++G(d,p) | -6.23 | -2.45 | 3.78 | 5.46 |
| 2-Chloro-5-nitropyridine | B3LYP/6-311++G(d,p) | -7.89 | -3.81 | 4.08 | 2.98 |
| 2-Chloro-5-nitropyridine | B3PW91/6-311++G(d,p) | - | - | - | 2.95 |
| 3-Methyl-4-nitropyridine N-oxide | Semi-empirical | - | - | - | 1.5 |
| 2-Phenylamino-5-nitro-4-methylpyridine | DFT | - | - | - | - |
| 2-Phenylamino-5-nitro-6-methylpyridine | DFT | - | - | - | - |
Table 3: Calculated UV-Vis Absorption Maxima (λmax) for Nitropyridine Derivatives.
| Compound | Method | Solvent | Calculated λmax (nm) |
| 2-Chloro-5-nitropyridine | TD-DFT | - | 270, 226 |
| 2-Phenylamino-5-nitro-4-methylpyridine | TD-DFT | - | ~355 |
| 2-Phenylamino-5-nitro-6-methylpyridine | TD-DFT | - | ~500 |
Visualizing Computational Workflows and Relationships
Graphviz diagrams are provided below to illustrate key workflows and conceptual relationships in the theoretical study of nitropyridine derivatives.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide indispensable insights into the electronic properties of nitropyridine derivatives. The computational protocols outlined in this guide, coupled with the compiled quantitative data, offer a robust framework for understanding and predicting the behavior of these important molecules. The interplay between the electron-withdrawing nitro groups, the pyridine ring, and other substituents dictates the electronic landscape, which in turn governs their reactivity, stability, and potential for applications in drug design and materials science. This guide serves as a valuable resource for researchers seeking to leverage computational chemistry in the exploration and development of novel nitropyridine-based compounds.
References
An In-depth Technical Guide to (3-Methyl-4-nitropyridin-2-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (3-Methyl-4-nitropyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction
This compound, also known as 2-(hydroxymethyl)-3-methyl-4-nitropyridine, is a nitro-substituted pyridinyl alcohol. Its chemical structure, featuring a pyridine ring with methyl, nitro, and hydroxymethyl substituents, makes it a versatile building block in organic synthesis. This compound has garnered significant attention primarily for its role as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| CAS Number | 168167-49-5 | [1][2] |
| Appearance | Off-White Solid | [3] |
| Boiling Point | 344.446 °C at 760 mmHg | [] |
| Density | 1.35 g/cm³ | [] |
| Solubility | Soluble in Methanol, DMSO | [3] |
| Storage | 2-8 °C | [3] |
Synthesis and Discovery
The discovery of this compound is intrinsically linked to the development of synthetic routes for pharmaceuticals, particularly Lansoprazole. While the exact first synthesis is not widely documented in a standalone publication, its preparation is a logical step from its precursor, 2,3-dimethyl-4-nitropyridine-N-oxide. This precursor is synthesized by the nitration of 2,3-dimethylpyridine-N-oxide.
The overall synthetic pathway can be visualized as a two-step process starting from 2,3-dimethylpyridine-N-oxide.
Detailed Experimental Protocols
Step 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
This procedure is based on established methods for the nitration of pyridine-N-oxides.
-
Materials: 2,3-dimethylpyridine-N-oxide, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2,3-dimethylpyridine-N-oxide to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition of nitric acid, slowly warm the reaction mixture to 90-100 °C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum to yield 2,3-dimethyl-4-nitropyridine-N-oxide.
-
-
Purity and Yield: This reaction typically results in high purity (>98%) and yields ranging from 80-90%.
Step 2: Synthesis of this compound
This step involves the rearrangement of the N-oxide, a reaction well-documented for pyridine-N-oxides.
-
Materials: 2,3-dimethyl-4-nitropyridine-N-oxide, acetic anhydride.
-
Procedure:
-
Suspend 2,3-dimethyl-4-nitropyridine-N-oxide in acetic anhydride in a round-bottom flask.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Applications in Drug Development
The primary application of this compound is as a pivotal intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor. The logical workflow from this intermediate to the final active pharmaceutical ingredient (API) highlights its importance.
The hydroxymethyl group of this compound is readily converted to a chloromethyl group, which then serves as an electrophilic site for subsequent nucleophilic substitution reactions, ultimately leading to the construction of the Lansoprazole molecule. The nitro group is also a key functionality, which is later displaced in the synthetic sequence.
Beyond its role in Lansoprazole synthesis, this compound is a valuable starting material for creating a variety of substituted pyridine derivatives due to the reactivity of its functional groups. It is utilized in research for heteroaromatic alcohol synthesis and studies on electronic properties and nitro reduction analysis.[]
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its efficient synthesis and the versatility of its functional groups have established it as a critical intermediate, particularly in the production of Lansoprazole. This guide provides essential technical information to aid researchers and professionals in understanding and utilizing this important chemical entity in their work.
References
Methodological & Application
Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol from 2,3-Lutidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol begins with the readily available starting material, 2,3-lutidine, and proceeds through N-oxidation, nitration, and functional group manipulation to yield the desired product.
Introduction
This compound is a valuable building block in medicinal chemistry, notably as a precursor for proton pump inhibitors like lansoprazole. The synthetic route described herein involves a series of robust and well-documented chemical transformations. This protocol offers detailed procedural instructions, quantitative data, and visual guides to facilitate successful synthesis in a laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound from 2,3-lutidine is a four-step process:
-
Step 1: N-Oxidation of 2,3-Lutidine to yield 2,3-dimethylpyridine-N-oxide.
-
Step 2: Nitration of 2,3-dimethylpyridine-N-oxide to form 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Step 3: Polonovski Rearrangement of 2,3-dimethyl-4-nitropyridine-N-oxide to 2-acetoxymethyl-3-methyl-4-nitropyridine.
-
Step 4: Hydrolysis of the acetate intermediate to afford the final product, this compound.
Physicochemical Data
The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.
Table 1: Properties of 2,3-Lutidine (Starting Material)
| Property | Value |
| Molecular Formula | C₇H₉N |
| Molecular Weight | 107.15 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | 162-163 °C[1][2] |
| Melting Point | -15 °C[3][1][2] |
| Density | 0.945 g/mL at 25 °C[3][1] |
Table 2: Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point |
| 2,3-Dimethylpyridine-N-oxide | C₇H₉NO | 123.15 g/mol | - | - |
| 2,3-Dimethyl-4-nitropyridine-N-oxide | C₇H₈N₂O₃ | 168.15 g/mol [4] | Light yellow solid[5] | 94-98 °C[4] |
| 2-Acetoxymethyl-3-methyl-4-nitropyridine | C₉H₁₀N₂O₄ | 210.19 g/mol | - | - |
| This compound | C₇H₈N₂O₃ | 168.15 g/mol [6][7] | - | - |
Experimental Protocols
Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide
This procedure details the N-oxidation of 2,3-lutidine using hydrogen peroxide and a phosphotungstic acid catalyst.
Materials:
-
2,3-Lutidine (50 g, 467 mmol)
-
Phosphotungstic acid (2 g, 0.35 mmol)
-
35% Hydrogen peroxide (49.9 g, 514 mmol)
Procedure:
-
To a 1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2,3-lutidine (50 g) and phosphotungstic acid (2 g).
-
Heat the mixture to 45 °C with stirring.
-
Slowly add 35% hydrogen peroxide (49.9 g) dropwise over 3 hours, maintaining the temperature at 45 °C.
-
After the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 50 °C.
-
The product, 2,3-dimethylpyridine-N-oxide, can be purified by vacuum distillation. A yield of approximately 99.8% with 96% purity has been reported for this method.
Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
This protocol describes the nitration of 2,3-dimethylpyridine-N-oxide using potassium nitrate in concentrated sulfuric acid.[6]
Materials:
-
2,3-Dimethylpyridine-N-oxide (12.3 g, 100 mmol)
-
Concentrated sulfuric acid (98%, 92 g)
-
Potassium nitrate (14.15 g)
-
Dichloromethane
-
Water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3-dimethylpyridine-N-oxide (12.3 g) in concentrated sulfuric acid (92 g).
-
Cool the mixture to a temperature between -10 °C and -5 °C using an ice-salt bath.
-
Separately, prepare a solution of potassium nitrate (14.15 g) in concentrated sulfuric acid (100 g).
-
Add the potassium nitrate solution dropwise to the cooled pyridine-N-oxide solution, maintaining the temperature between -10 °C and -5 °C.
-
After the addition is complete, warm the reaction mixture to 80-85 °C and stir for 2 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.[6]
-
Cool the reaction mixture to room temperature and carefully pour it into ice water with stirring.
-
The crude product may precipitate and can be collected by filtration.
-
Extract the filtrate three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-dimethyl-4-nitropyridine-N-oxide as a light yellow solid. A yield of 92.9% with 99% HPLC purity has been reported using this method.[6]
Step 3: Synthesis of 2-Acetoxymethyl-3-methyl-4-nitropyridine (via Polonovski Rearrangement)
This step involves the rearrangement of the N-oxide to form an acetoxymethyl group at the 2-position.
Materials:
-
2,3-Dimethyl-4-nitropyridine-N-oxide
-
Acetic anhydride
Procedure:
-
In a round-bottom flask, suspend 2,3-dimethyl-4-nitropyridine-N-oxide in acetic anhydride.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to ice water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-acetoxymethyl-3-methyl-4-nitropyridine.
Step 4: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the acetate ester to the desired alcohol.
Materials:
-
2-Acetoxymethyl-3-methyl-4-nitropyridine
-
Methanol
-
Aqueous sodium hydroxide solution
Procedure:
-
Dissolve the crude 2-acetoxymethyl-3-methyl-4-nitropyridine in methanol.
-
Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthetic process.
Caption: Overall synthetic workflow from 2,3-Lutidine to the final product.
Signaling Pathway of Key Transformations
The following diagram illustrates the key chemical transformations and the reagents involved in each step.
Caption: Key chemical transformations and reagents in the synthesis.
Conclusion
This application note provides a detailed and structured protocol for the synthesis of this compound from 2,3-lutidine. The presented methodologies are based on established chemical literature and offer a clear path for researchers to obtain this important pharmaceutical intermediate. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Application Note: Experimental Protocol for the Oxidation of (3-Methyl-4-nitropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the selective oxidation of (3-Methyl-4-nitropyridin-2-yl)methanol to its corresponding aldehyde, 3-methyl-4-nitropicolinaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The described method utilizes Pyridinium Chlorochromate (PCC), a mild and efficient oxidizing agent, adsorbed on silica gel to facilitate a clean reaction and straightforward purification. The protocol is designed to be robust and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For heterocyclic compounds such as substituted pyridines, this reaction requires careful selection of reagents to avoid side reactions and ensure high yields. This compound possesses a nitro group and a pyridine ring, functionalities that can be sensitive to certain oxidizing conditions. Pyridinium chlorochromate (PCC) is a reagent known for its mildness and selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][2] Adsorbing PCC on an inert support like silica gel has been shown to improve reaction outcomes by simplifying the removal of chromium byproducts and enhancing the reagent's selectivity.[1] This protocol details the application of PCC on silica gel for the efficient oxidation of this compound.
Experimental Protocol
Materials and Reagents
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Silica Gel (230-400 mesh)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether ((C₂H₅)₂O)
-
Celite® (optional, for filtration)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required, though the reaction is typically run at room temperature)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Procedure
-
Preparation of PCC adsorbed on Silica Gel:
-
In a round-bottom flask, combine Pyridinium Chlorochromate (1.5 equivalents) and silica gel (of equal weight to the PCC).
-
Add anhydrous dichloromethane to the flask to form a slurry.
-
Evaporate the solvent using a rotary evaporator until a free-flowing orange solid is obtained. This pre-adsorption step helps in the efficient removal of chromium by-products during work-up.
-
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
With vigorous stirring, add the pre-adsorbed PCC on silica gel in one portion.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progression. The reaction is generally complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with anhydrous diethyl ether.
-
Pass the resulting suspension through a short pad of Celite® or a plug of silica gel in a sintered glass funnel to filter off the chromium salts and silica gel.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate the solution using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure 3-methyl-4-nitropicolinaldehyde.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation
| Parameter | Value/Condition |
| Substrate | This compound |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) on Silica Gel |
| Stoichiometry (PCC) | 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 2-4 hours (monitored by TLC) |
| Work-up Procedure | Filtration through Celite®/Silica Gel, solvent removal |
| Purification Method | Flash Column Chromatography |
| Expected Product | 3-methyl-4-nitropicolinaldehyde |
Experimental Workflow Diagram
Caption: Workflow for the oxidation of this compound.
Safety Precautions
-
PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
All procedures should be carried out by trained personnel in a suitable laboratory setting.
This protocol provides a reliable method for the oxidation of this compound. The use of PCC on silica gel offers a practical and efficient approach for synthesizing the corresponding aldehyde, which is a valuable building block in drug discovery and development.
References
Application Notes and Protocols for the Reduction of (3-Methyl-4-nitropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in (3-Methyl-4-nitropyridin-2-yl)methanol to the corresponding amine, (4-amino-3-methylpyridin-2-yl)methanol, is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting aminopyridine scaffold is a key building block in numerous drug candidates. This document provides detailed application notes and protocols for several common and effective methods for this reduction, offering a comparative overview to aid in methodology selection. The presented protocols are designed to be robust and scalable, with considerations for chemoselectivity and product purification.
Chemical Transformation
The primary transformation discussed is the reduction of a nitro group to a primary amine on a substituted pyridine ring.
Figure 1: General reaction scheme for the reduction of this compound.
Comparative Data on Reduction Methods for Nitropyridine Derivatives
While specific yield and reaction time data for the reduction of this compound is not extensively published, the following table summarizes typical results for various reduction methods on analogous nitropyridine substrates. This data provides a useful benchmark for what can be expected.
| Reducing System | Substrate Example | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| H₂, 10% Pd/C | 2-Chloro-5-nitropyridine | Methanol | RT | 2 | >95 | Catalytic hydrogenation is generally high-yielding and clean, but may not be suitable for substrates with sensitive functional groups that could also be reduced. |
| Fe, NH₄Cl | 4-Nitropyridine N-oxide | Ethanol/Water | Reflux | 3 | 90 | A classic, cost-effective method. Workup involves filtering off iron salts.[1] |
| SnCl₂·2H₂O | 2-Chloro-3-nitropyridine | Ethanol | Reflux | 4 | 85-95 | A versatile and selective method, often used when other reducible groups are present.[2] |
| Na₂S₂O₄ | 4-Nitropyridine | Water/Dioxane | 80 | 1 | 92 | A mild and economical option, particularly useful for water-soluble substrates.[3][4] |
| HCOOH·NEt₃, Pd/C | 3-Nitropyridine | Formic Acid | 100 | 6 | 88 | A common catalytic transfer hydrogenation method, avoiding the need for high-pressure hydrogen gas. |
Experimental Protocols
The following are detailed protocols for the most common methods for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and often provides very clean product with simple workup.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a stream of inert gas.
-
Seal the vessel and purge with the inert gas several times before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (4-amino-3-methylpyridin-2-yl)methanol, which can be further purified by recrystallization or chromatography if necessary.
Figure 2: Workflow for catalytic hydrogenation.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This is a cost-effective and robust method suitable for larger scale synthesis.[1]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol (10 mL/g), and water (2.5 mL/g).
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-4 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with water and basify with saturated sodium bicarbonate solution to a pH of ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
Protocol 3: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This method is known for its high chemoselectivity and is effective for substrates with other reducible functional groups.[2]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol or ethyl acetate (15-20 mL/g) in a round-bottom flask with a magnetic stirrer.
-
Add stannous chloride dihydrate (4.0-5.0 eq) portion-wise to the solution. The addition may be exothermic.
-
Heat the reaction mixture to 50-70 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 3-6 hours).
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Add water and carefully basify with saturated sodium bicarbonate solution until a pH of 8 is reached and the tin salts precipitate.
-
Filter the mixture through Celite®, washing the precipitate thoroughly with ethyl acetate or dichloromethane.
-
Separate the organic layer from the filtrate and extract the aqueous layer with additional organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Protocol 4: Reduction using Sodium Dithionite (Na₂S₂O₄)
This is a mild, metal-free reduction method that is often advantageous due to its low cost and simple workup.[3][4]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dioxane or THF
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., 2:1 v/v, 15 mL/g of substrate).
-
Heat the solution to 60-80 °C.
-
In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) in water.
-
Add the sodium dithionite solution dropwise to the heated solution of the nitro compound over 30 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS (usually complete within 1-3 hours).
-
Cool the reaction to room temperature and add water.
-
Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Figure 3: Decision logic for selecting a reduction method.
Safety Considerations
-
Catalytic Hydrogenation: Handle palladium catalysts with care as they can be pyrophoric, especially when dry. Ensure proper grounding of equipment and use an inert atmosphere during handling. Hydrogen gas is highly flammable; work in a well-ventilated fume hood and avoid ignition sources.
-
Metal/Acid Reductions: These reactions can be exothermic. Use appropriate cooling and add reagents portion-wise. Hydrogen gas may be evolved, so ensure adequate ventilation.
-
Sodium Dithionite: Sodium dithionite can decompose upon contact with water and air, releasing sulfur dioxide. Handle in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
References
- 1. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. US2631167A - Method of reducing nitro compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Synthesis of Lansoprazole Utilizing (3-Methyl-4-nitropyridin-2-yl)methanol
Introduction
Lansoprazole is a second-generation proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and reflux esophagitis.[1] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[2] The synthesis of Lansoprazole involves the coupling of a substituted pyridine moiety with a 2-mercaptobenzimidazole ring, followed by a selective oxidation step.[2][3] (3-Methyl-4-nitropyridin-2-yl)methanol is a key intermediate in the synthesis of the pyridine fragment, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[1] This document outlines the synthetic pathway and detailed protocols for the preparation of Lansoprazole starting from this compound.
Synthetic Strategy Overview
The synthesis of Lansoprazole from this compound can be conceptually divided into four primary stages:
-
Nucleophilic Substitution: The nitro group at the C4 position of the pyridine ring is displaced by a 2,2,2-trifluoroethoxy group. This is a crucial step to install the characteristic substituent of Lansoprazole.[3]
-
Chlorination: The hydroxymethyl group at the C2 position is converted to a chloromethyl group, creating a reactive site for the subsequent coupling reaction. Thionyl chloride is a common reagent for this transformation.[1][3]
-
Condensation (Thioether Formation): The resulting 2-chloromethylpyridine derivative is condensed with 2-mercaptobenzimidazole under basic conditions to form the thioether precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (often referred to as Lansoprazole sulfide).[2][4][5]
-
Oxidation: The final step involves the selective oxidation of the thioether to a sulfoxide, yielding Lansoprazole. This reaction requires careful control to prevent over-oxidation to the sulfone impurity.[5][6]
This synthetic approach provides a reliable pathway for the production of Lansoprazole, with each step being well-established in organic synthesis literature.
Process Visualization
The overall synthetic pathway from the starting intermediate to the final Lansoprazole product is illustrated below.
Caption: Synthetic pathway to Lansoprazole.
Experimental Protocols
The following protocols provide detailed methodologies for each key transformation in the synthesis of Lansoprazole.
Protocol 1: Synthesis of 2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
This protocol describes the substitution of the nitro group with a trifluoroethoxy group.
-
Materials:
-
This compound
-
2,2,2-Trifluoroethanol
-
Sodium metal (or Sodium hydride)
-
Anhydrous solvent (e.g., DMF or 2,2,2-Trifluoroethanol itself)
-
-
Procedure:
-
Prepare a solution of sodium trifluoroethoxide by carefully adding sodium metal in portions to an excess of cooled (0 °C) 2,2,2-trifluoroethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Once the sodium has completely reacted, add this compound to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. A similar two-step process involving rearrangement and hydrolysis has reported yields of around 85%.[1]
-
Protocol 2: Synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
This protocol details the chlorination of the hydroxymethyl group.[3]
-
Materials:
-
2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in anhydrous chloroform in a flask equipped with a reflux condenser and a gas trap.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.
-
The resulting residue, the hydrochloride salt of the product, can often be used directly in the next step or can be neutralized and purified.
-
Protocol 3: Synthesis of Lansoprazole Sulfide
This protocol describes the condensation reaction to form the thioether intermediate.
-
Materials:
-
Procedure:
-
In a reaction flask, dissolve 2-mercaptobenzimidazole and the base (e.g., sodium hydroxide) in the chosen solvent (e.g., water or methanol).[4][8]
-
Add a solution of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the same solvent dropwise to the mixture at a controlled temperature (e.g., 10-45 °C).[7][9]
-
Stir the reaction mixture for a period of 1 to 5 hours, monitoring for completion by TLC or HPLC.[4][9]
-
Upon completion, the product may precipitate from the solution. If not, add water to induce precipitation.
-
Collect the solid product by filtration, wash with water until neutral, and dry under vacuum.[8] This process typically yields the Lansoprazole sulfide in high purity.
-
Protocol 4: Oxidation to Lansoprazole
This protocol outlines the final oxidation step to produce Lansoprazole.
-
Materials:
-
Procedure (using m-CPBA):
-
Dissolve Lansoprazole sulfide in a suitable halogenated solvent like chloroform.[4]
-
Cool the solution to a low temperature (e.g., -10 to 0 °C) to control the exothermic reaction and selectivity.
-
Add a solution of m-CPBA in the same solvent dropwise, maintaining the low temperature.
-
Monitor the reaction closely by TLC/HPLC to ensure complete consumption of the starting material without significant formation of the sulfone byproduct.
-
Once the reaction is complete, quench any excess peroxide by adding a reducing agent solution (e.g., aqueous sodium thiosulfate or sodium sulfite).[10]
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by washing with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Lansoprazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.[4]
-
Experimental Workflow and Data
The workflow for the synthesis and the typical reaction parameters are summarized below.
Caption: Experimental workflow for Lansoprazole synthesis.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Substitution | NaOCH₂CF₃ | 2,2,2-Trifluoroethanol | 80 - 100 | Varies | ~85% (for related steps)[1] |
| 2 | Chlorination | SOCl₂ | Chloroform | Reflux | Varies | High |
| 3 | Condensation | 2-Mercaptobenzimidazole, NaOH/KOH | Water / Methanol | 10 - 50 | 1 - 5 | >98%[8] |
| 4 | Oxidation | m-CPBA or H₂O₂ | Chloroform / Methanol | -10 - 25 | 1 - 5 | 67 - 91%[5][10] |
Note: Yields are highly dependent on the specific reaction conditions, scale, and purification methods employed. The values provided are indicative based on published data for similar transformations.
References
- 1. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 2. ijmca.com [ijmca.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]
- 5. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
- 6. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
- 7. Synthesis method of lansoprazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. (S)-Lansoprazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Etherification of (3-Methyl-4-nitropyridin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The etherification of (3-Methyl-4-nitropyridin-2-yl)methanol is a key synthetic transformation for the introduction of various alkoxy groups at the 2-position of the pyridine ring. This modification can be crucial for modulating the physicochemical and pharmacological properties of molecules in drug discovery and development. The Williamson ether synthesis is a robust and widely employed method for this transformation. This protocol outlines the general conditions and a detailed experimental procedure for the etherification of this compound using this classical method. The reaction involves the deprotonation of the primary alcohol to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[1][2][3][4]
Data Presentation: Reaction Conditions for Williamson Ether Synthesis
The following table summarizes typical reaction conditions for the Williamson ether synthesis, which can be adapted for the etherification of this compound. The choice of base, solvent, and temperature can significantly influence the reaction rate and yield.
| Parameter | Conditions | Notes |
| Starting Material | This compound | The presence of the nitro group may affect the acidity of the hydroxyl proton and the reactivity of the pyridine ring. |
| Alkylating Agent | R-X (where R = Methyl, Ethyl, Benzyl, etc.; X = I, Br, Cl) | Primary alkyl halides are preferred to minimize elimination side reactions.[2][3] Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. |
| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | NaH is a strong, non-nucleophilic base that provides irreversible deprotonation.[1][2] KOH and NaOH are also effective and more economical choices. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents are generally used to dissolve the alkoxide and facilitate the SN2 reaction.[2] THF is a good choice when using NaH. DMF and DMSO can accelerate the reaction. |
| Temperature | 0 °C to Room Temperature (20-25 °C) or elevated temperatures (50-100 °C) | The initial deprotonation with NaH is often performed at 0 °C. The subsequent alkylation step may be run at room temperature or heated to increase the reaction rate. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Protocols
General Protocol for the Etherification of this compound via Williamson Ether Synthesis
This protocol provides a general procedure that can be optimized for specific alkylating agents and scales.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Hydroxide
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve.[1] (Alternatively, powdered KOH can be used).
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, to ensure complete formation of the alkoxide.
-
-
Alkylation:
-
To the freshly prepared alkoxide solution at 0 °C, add the alkyl halide (1.1 - 1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction can be gently heated if necessary to drive it to completion.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.
-
Mandatory Visualization
Caption: Workflow for the Williamson Ether Synthesis of this compound.
References
Application of (3-Methyl-4-nitropyridin-2-yl)methanol in Proteomics Research: A Review of Available Information
Initial Inquiry and Findings
A thorough review of scientific literature and chemical databases was conducted to investigate the application of (3-Methyl-4-nitropyridin-2-yl)methanol in the field of proteomics research. The search included various terms such as its chemical name, alternative identifiers, and its potential use in mass spectrometry, chemical biology, and as a chemical probe.
Based on the comprehensive search, there is currently no scientific literature or documentation to support the application of this compound in proteomics research . The compound is available commercially and its chemical properties are documented.[1][2][3] However, there are no published studies describing its use for protein analysis, labeling, or any other proteomics-related workflow.
Alternative Reagent for Cysteine Labeling in Proteomics
While the requested compound does not appear to have a current application in proteomics, our research identified a relevant technique called Mass Defect Labeling (MDL) for cysteine residues, which aligns with the potential interest in novel protein modification strategies. This section provides detailed Application Notes and Protocols for the well-documented MDL reagent, 2,4-dibromo-(2′-iodo)acetanilide , as a pertinent alternative for researchers interested in advanced cysteine-labeling methodologies.
Application Notes: Cysteine Derivatization using 2,4-dibromo-(2′-iodo)acetanilide for Enhanced Peptide Identification
Introduction
In shotgun proteomics, accurate peptide identification is crucial. Mass Defect Labeling (MDL) is a technique that improves the confidence of peptide assignments in high-resolution mass spectrometry.[4] By derivatizing specific amino acids with a reagent that introduces a unique mass defect, labeled peptides can be more easily distinguished from the vast number of unlabeled peptides of the same nominal mass.[4]
Reagent: 2,4-dibromo-(2′-iodo)acetanilide
The novel reagent, 2,4-dibromo-(2′-iodo)acetanilide, is a derivative of iodoacetamide and specifically targets the thiol group of cysteine residues.[4] This reagent is designed to be:
-
Highly specific for the low-abundance amino acid cysteine.
-
Introducing a significant mass defect shift , making labeled peptides stand out.
-
Stable under experimental conditions for derivatization and mass spectrometry.
-
Non-detrimental to peptide solubility and ionization efficiency.[4]
Principle of Mass Defect Labeling
The derivatization of cysteine with 2,4-dibromo-(2′-iodo)acetanilide alters the mass defect of the resulting peptide. This modification allows for more specific identification, especially when combined with other techniques like metabolic labeling (e.g., ¹⁵N-labeling). The unique isotopic pattern of the two bromine atoms in the reagent can also be used to identify labeled peptides.[4]
Advantages in Proteomics Research
-
Improved Peptide Identification: The primary advantage is a significant increase in the percentage of identified peptides from complex mixtures.[4]
-
Rapid and Quantitative Reaction: The derivatization of cysteine with this reagent is fast and proceeds to completion.[4]
-
Enhanced Ionization/Detection: There is evidence to suggest that peptides labeled with 2,4-dibromo-(2′-iodo)acetanilide are more easily ionized or detected by mass spectrometry.[4]
-
Broader Proteome Coverage: The improved identification of peptides leads to the identification of a larger number of proteins from a given sample.[5]
Quantitative Data Summary
The following table summarizes the quantitative improvements observed when using 2,4-dibromo-(2′-iodo)acetanilide for mass defect labeling of a ¹⁵N-metabolically labeled proteome from M. maripaludis.[4]
| Metric | Unlabeled Peptides | Labeled Peptides |
| Percentage of Identified Peptides | 27% | 47% |
Experimental Protocols
1. Protein Labeling with 2,4-dibromo-(2′-iodo)acetanilide
This protocol describes the labeling of proteins before enzymatic digestion, which is the recommended method for optimal results.[4]
Materials:
-
Protein sample
-
10 mM Ammonium Bicarbonate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
2,4-dibromo-(2′-iodo)acetanilide solution
-
Incubator or heating block (95°C)
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein standard in 10 mM ammonium bicarbonate to a final concentration of 1 mg/mL.
-
Denature the protein by heating the solution at 95°C.
-
-
Reduction of Disulfide Bonds:
-
Add TCEP to the denatured protein solution to reduce all disulfide bonds, ensuring cysteine residues are available for labeling.
-
-
Cysteine Derivatization:
-
Add the 2,4-dibromo-(2′-iodo)acetanilide labeling reagent to the reduced protein solution.
-
Incubate the reaction mixture to allow for the complete and specific labeling of cysteine residues.
-
-
Removal of Excess Reagent:
-
Remove the excess labeling reagent from the protein solution. This is more efficiently done at the protein level before digestion.[4]
-
-
Enzymatic Digestion:
-
Proceed with your standard enzymatic digestion protocol (e.g., using trypsin).
-
2. Sample Preparation for Mass Spectrometry
Following digestion, the peptide mixture is ready for analysis by mass spectrometry.
Procedure:
-
Sample Cleanup:
-
Desalt the peptide mixture using a suitable method (e.g., C18 desalting tips).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a high-resolution mass spectrometer, such as a MALDI-FTMS, capable of accurate mass measurement.[4]
-
Visualizations
Experimental Workflow for Mass Defect Labeling
Caption: Workflow for Mass Defect Labeling of Proteins.
Logical Relationship of Mass Defect Labeling
Caption: Principle of Cysteine Mass Defect Labeling.
References
- 1. mdpi.com [mdpi.com]
- 2. core.ac.uk [core.ac.uk]
- 3. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
preparation of 2-aminomethyl-3-methyl-4-aminopyridine from (3-Methyl-4-nitropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are present in a variety of biologically active molecules and approved pharmaceuticals. Their unique electronic properties and ability to form key hydrogen bonding interactions make them valuable pharmacophores. The target molecule, 2-aminomethyl-3-methyl-4-aminopyridine, incorporates two primary amine functionalities and a methyl group on the pyridine ring, suggesting its potential as a versatile building block for the synthesis of novel therapeutic agents, including kinase inhibitors, central nervous system agents, and anti-infective drugs. The strategic placement of the aminomethyl and amino groups allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic profiles.
This document provides a detailed protocol for a proposed three-step synthesis of 2-aminomethyl-3-methyl-4-aminopyridine from the starting material, (3-Methyl-4-nitropyridin-2-yl)methanol.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the three-step synthesis of 2-aminomethyl-3-methyl-4-aminopyridine. The yields are based on typical literature values for similar transformations.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitro Group Reduction | This compound | (4-amino-3-methylpyridin-2-yl)methanol | SnCl₂·2H₂O | Ethanol | 78 | 3 | ~85 | >95 |
| 2 | Chlorination of Hydroxymethyl Group | (4-amino-3-methylpyridin-2-yl)methanol | 2-(chloromethyl)-3-methylpyridin-4-amine HCl | SOCl₂ | Toluene | 25-35 | 2 | ~90 | >95 |
| 3 | Amination of Chloromethyl Group | 2-(chloromethyl)-3-methylpyridin-4-amine HCl | 2-aminomethyl-3-methyl-4-aminopyridine | Aq. Ammonia (28-30%) | Methanol | 25 | 12 | ~80 | >98 |
Experimental Protocols
Step 1: Synthesis of (4-amino-3-methylpyridin-2-yl)methanol
This procedure describes the selective reduction of the nitro group of this compound to an amino group using tin(II) chloride dihydrate. Aromatic nitro compounds are readily reduced by SnCl₂·2H₂O in alcohol, leaving other reducible groups like alcohols unaffected[1].
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add tin(II) chloride dihydrate portion-wise to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Carefully add saturated sodium bicarbonate solution to the residue to neutralize the mixture and precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (4-amino-3-methylpyridin-2-yl)methanol.
-
Step 2: Synthesis of 2-(chloromethyl)-3-methylpyridin-4-amine hydrochloride
This protocol details the conversion of the hydroxymethyl group of (4-amino-3-methylpyridin-2-yl)methanol to a chloromethyl group using thionyl chloride. This reaction typically proceeds in high yield to form the hydrochloride salt of the product[2][3].
-
Materials:
-
(4-amino-3-methylpyridin-2-yl)methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with a dropping funnel and a gas outlet
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, suspend (4-amino-3-methylpyridin-2-yl)methanol in anhydrous toluene.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension while maintaining the temperature between 25-35 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
A precipitate of the hydrochloride salt will form.
-
Collect the solid product by filtration.
-
Wash the solid with cold toluene and dry under vacuum to obtain 2-(chloromethyl)-3-methylpyridin-4-amine hydrochloride.
-
Step 3: Synthesis of 2-aminomethyl-3-methyl-4-aminopyridine
This final step describes the amination of the chloromethyl group to yield the target compound.
-
Materials:
-
2-(chloromethyl)-3-methylpyridin-4-amine hydrochloride (1.0 eq)
-
Aqueous ammonia (28-30%) (excess)
-
Methanol
-
Pressure vessel or a sealed tube
-
Magnetic stirrer
-
-
Procedure:
-
In a pressure vessel, dissolve 2-(chloromethyl)-3-methylpyridin-4-amine hydrochloride in methanol.
-
Add an excess of aqueous ammonia to the solution.
-
Seal the vessel and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the pressure vessel.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Dissolve the residue in a minimal amount of water and extract the product with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to afford pure 2-aminomethyl-3-methyl-4-aminopyridine.
-
Visualizations
Synthesis Workflow
Caption: Three-step synthesis of 2-aminomethyl-3-methyl-4-aminopyridine.
References
Application Notes and Protocols for the Cataly-tic Hydrogenation of the Nitro Group in Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of nitro-substituted pyridines to their corresponding aminopyridines is a pivotal transformation in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. Aminopyridines serve as crucial building blocks for a diverse array of bioactive molecules. This reduction requires careful selection of catalysts and optimization of reaction conditions to achieve high yields and chemoselectivity, especially when other reducible functional groups are present on the pyridine ring. These application notes provide a comprehensive overview of common catalytic systems, detailed experimental protocols, and comparative data to guide researchers in performing this important reaction.
Reaction Mechanism and Signaling Pathway
The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that is believed to proceed through a series of intermediates. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the desired amine.
Figure 1: General reaction pathway for the reduction of a nitro-substituted pyridine.
Catalytic Systems and Performance Data
The choice of catalyst is critical for the successful hydrogenation of nitro-substituted pyridines. The most commonly employed heterogeneous catalysts include Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. The selection of a specific catalyst often depends on the substitution pattern of the pyridine ring and the presence of other functional groups.
Table 1: Performance of Various Catalysts in the Hydrogenation of Nitro-Substituted Pyridines
| Substrate | Catalyst | H₂ Pressure | Temperature | Solvent | Yield (%) | Reference |
| 2-Chloro-4-nitrotoluene | 1% Pt/C | 140 psi | 85-90°C | None (molten) | 95.8 | [1] |
| 2,5-Dichloronitrobenzene | 1% Pt/C | 140 psi | 90-95°C | None (molten) | 95.6 | [1] |
| Substituted Pyridines | PtO₂ (5 mol%) | 50-70 bar | Room Temp. | Acetic Acid | Not specified | [2][3] |
| Aromatic Nitro Compounds | Raney Ni | N/A (Formic Acid as H-source) | Room Temp. | Methanol | 80-90 | |
| 4-Nitropyridine N-oxide | Raney Ni | Not specified | Not specified | Not specified | Not specified | [4] |
| 2-Chloro-4-nitropyridine N-oxide | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
Note: The data presented is a compilation from various sources and may not represent fully optimized conditions for each specific substrate.
Experimental Protocols
The following are generalized protocols for the catalytic hydrogenation of nitro-substituted pyridines. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid
This protocol is a general method for the hydrogenation of substituted pyridines and can be adapted for nitro-substituted analogs.[2][3]
Materials:
-
Nitro-substituted pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
-
Standard laboratory glassware
Procedure:
-
To a high-pressure reactor vessel, add the nitro-substituted pyridine (1.0 g).
-
Add glacial acetic acid (10-20 mL) as the solvent.
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Commence vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.
-
The filtrate can be concentrated under reduced pressure. The resulting product can be purified by standard methods such as crystallization or column chromatography.
Protocol 2: Hydrogenation using Raney® Nickel and Formic Acid
This protocol utilizes formic acid as a hydrogen source in the presence of Raney Nickel, offering a milder alternative to high-pressure hydrogenation.
Materials:
-
Nitro-substituted pyridine
-
Raney® Nickel (slurry in water)
-
Formic Acid (90%)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend the nitro-substituted pyridine (5 mmol) in methanol (10 mL).
-
Carefully add Raney® Nickel (approximately 0.2-0.3 g of the slurry) to the suspension.
-
While stirring, add 90% formic acid (2.5 mL) dropwise to the mixture at room temperature. An exothermic reaction with gas evolution may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reduction is often complete within 10-30 minutes.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney Nickel.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue can be dissolved in an appropriate organic solvent (e.g., ethyl acetate or chloroform) and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the aminopyridine product. Further purification can be performed if necessary.
Protocol 3: Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used catalyst for the reduction of nitro groups.
Materials:
-
Nitro-substituted pyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
-
Filtration apparatus
Procedure:
-
Dissolve the nitro-substituted pyridine in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 wt% of the substrate).
-
Seal the vessel and purge with an inert gas before introducing hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but higher pressures can be used).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing hydrogen uptake.
-
Upon completion, vent the hydrogen and purge the vessel with an inert gas.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.
Experimental Workflow
The general workflow for a catalytic hydrogenation experiment is outlined below.
Figure 2: A typical experimental workflow for catalytic hydrogenation.
Chemoselectivity Considerations
A significant challenge in the hydrogenation of substituted nitropyridines is achieving chemoselectivity, particularly when other reducible functional groups such as halogens, alkenes, or nitriles are present.
-
Halogenated Nitropyridines: The reduction of halogenated nitropyridines can sometimes lead to hydrodehalogenation as a side reaction. The choice of catalyst and reaction conditions is crucial to minimize this. For instance, using a sulfided platinum catalyst has been shown to reduce nitro groups in the presence of activated heteroaryl halides with minimal dehalogenation.[1]
-
Other Reducible Groups: The presence of other easily reducible groups like alkenes or alkynes may require careful catalyst selection. In some cases, modifying the catalyst with a poison, such as pyridine or quinoline, can enhance the selectivity for the nitro group reduction over other functionalities.[6]
Safety Information
-
Catalyst Handling: Heterogeneous catalysts, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric, especially after use when they are dry and have adsorbed hydrogen. Always handle them in a wet state and under an inert atmosphere.
-
High-Pressure Reactions: Hydrogenations are often carried out under pressure with flammable hydrogen gas. Ensure the use of a properly maintained and rated high-pressure reactor and operate it behind a safety shield in a well-ventilated area.
-
Exothermic Reactions: The hydrogenation of nitro groups is a highly exothermic process. Proper temperature control and monitoring are essential to prevent thermal runaway.
Conclusion
The catalytic hydrogenation of nitro-substituted pyridines is a versatile and powerful method for the synthesis of aminopyridines. The choice of catalyst, whether Pd/C, PtO₂, or Raney Nickel, along with careful control of reaction parameters such as hydrogen pressure, temperature, and solvent, allows for efficient and often chemoselective reduction. The protocols and data provided in these notes serve as a valuable starting point for researchers in the field, enabling them to develop robust and scalable synthetic routes to important chemical intermediates.
References
- 1. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 5. globethesis.com [globethesis.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-Methyl-4-nitropyridin-2-yl)methanol in Heterocyclic Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
(3-Methyl-4-nitropyridin-2-yl)methanol is a substituted pyridine derivative with potential as a precursor in the synthesis of novel heterocyclic compounds. Its structure incorporates a pyridine core, a reactive hydroxymethyl group, a methyl substituent, and a nitro group, offering multiple sites for chemical modification. In theory, these functional groups could be exploited to construct a variety of fused and substituted heterocyclic systems with potential applications in medicinal chemistry and materials science.
However, a comprehensive review of the current scientific literature reveals a significant gap in documented applications for this specific starting material in the synthesis of novel heterocyclic compounds. While numerous methodologies exist for the synthesis of heterocyclic systems, direct and detailed experimental protocols, quantitative data, and biological evaluations originating from this compound are not presently available in published research.
This document, therefore, serves not as a record of established applications, but as a forward-looking guide, outlining potential, yet currently theoretical, synthetic pathways. The protocols and diagrams presented below are based on established chemical principles and analogous reactions of similarly functionalized pyridine derivatives. It is crucial for researchers to note that these are proposed routes and would require rigorous experimental validation.
Theoretical Synthetic Pathways
The functional groups of this compound—the hydroxymethyl, methyl, and nitro groups—offer distinct opportunities for synthetic elaboration.
Oxidation of the Hydroxymethyl Group and Subsequent Cyclization
A primary and logical synthetic route involves the oxidation of the hydroxymethyl group to an aldehyde, (3-Methyl-4-nitropyridin-2-yl)carbaldehyde. This intermediate can then serve as a key building block for various condensation and cyclization reactions.
Experimental Protocol: Oxidation of this compound to Aldehyde (Hypothetical)
-
Materials: this compound, Manganese (IV) oxide (activated), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (20 mL/mmol) at room temperature, add activated manganese (IV) oxide (10 eq).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation (Hypothetical)
| Starting Material | Product | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| This compound | (3-Methyl-4-nitropyridin-2-yl)carbaldehyde | MnO₂ | DCM | 12 | 85 |
Mandatory Visualization
Synthesis of Fused Pyridotriazines
The resulting aldehyde is a versatile intermediate for the synthesis of fused heterocyclic systems. For example, reaction with hydrazine hydrate could lead to the formation of a hydrazone, which could then undergo intramolecular cyclization, potentially involving the nitro group, to form a pyridotriazine derivative.
Experimental Protocol: Synthesis of a Hypothetical Pyridotriazine Derivative
-
Materials: (3-Methyl-4-nitropyridin-2-yl)carbaldehyde, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve (3-Methyl-4-nitropyridin-2-yl)carbaldehyde (1.0 eq) in ethanol (15 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Data Presentation (Hypothetical)
| Starting Material | Product | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| (3-Methyl-4-nitropyridin-2-yl)carbaldehyde | Hypothetical Pyridotriazine | Hydrazine hydrate | Ethanol | 6 | 75 |
Mandatory Visualization
Potential Signaling Pathway Interactions (Theoretical)
Given the prevalence of pyridine-containing heterocycles in pharmacologically active compounds, novel derivatives synthesized from this compound could potentially interact with various biological signaling pathways. For instance, fused pyridotriazines are structurally analogous to purines and pteridines and could therefore be investigated as potential inhibitors of kinases or dihydrofolate reductase.
Mandatory Visualization
Conclusion and Future Directions
This compound represents an unexplored starting material with theoretical potential for the synthesis of novel heterocyclic compounds. The application notes and protocols provided herein are intended to stimulate research in this area. Future work should focus on the experimental validation of these proposed synthetic routes, characterization of the resulting novel compounds, and subsequent evaluation of their biological activities. The lack of existing data underscores a clear opportunity for original research and discovery in the field of heterocyclic chemistry. Researchers are encouraged to explore the reactivity of this molecule and publish their findings to expand the collective knowledge base.
Application Note: Quantification of (3-Methyl-4-nitropyridin-2-yl)methanol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Methyl-4-nitropyridin-2-yl)methanol is a nitro-substituted pyridinyl alcohol with potential applications in pharmaceutical research and synthesis.[] Accurate quantification of this compound is crucial for various stages of drug development, including synthesis optimization, purity assessment, and formulation analysis. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is designed to be readily implemented in a standard analytical laboratory.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to a calibration curve generated from standard solutions of known concentrations.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC method for the quantification of this compound.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 10 minutes |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | < 2.0% |
| Retention Time | Approximately 4.5 min |
Experimental Protocols
Preparation of Standard Solutions
a. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol in a 10 mL volumetric flask.[2]
-
Sonicate for 5 minutes to ensure complete dissolution.
b. Working Standard Solutions:
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Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 50:50, v/v).
-
The suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A generic protocol for a solid sample is provided below.
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Accurately weigh a known amount of the sample containing this compound.
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Dissolve the sample in a suitable volume of methanol.
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Use sonication or vortexing to aid dissolution.
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Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
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Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
HPLC Analysis
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System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
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Sample Analysis: Inject the prepared sample solutions.
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Data Processing: Plot the peak area against the concentration of each standard to generate a calibration curve. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of the analytical quantification process.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Nitration of 3-Methyl-2-Pyridinemethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the complex regioselective nitration of 3-methyl-2-pyridinemethanol. The information is tailored for researchers, chemists, and professionals in drug development who may encounter challenges during this specific electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective nitration of 3-methyl-2-pyridinemethanol particularly challenging?
A1: The primary challenge arises from a combination of conflicting electronic effects within the molecule.[1][2]
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Pyridine Ring Deactivation: The pyridine nitrogen is highly electronegative, which deactivates the aromatic ring towards electrophilic attack, making nitration inherently difficult. Under the strong acidic conditions typically used for nitration, the nitrogen atom becomes protonated, which further increases its electron-withdrawing effect and severely deactivates the ring.[1][2]
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Conflicting Directing Effects: The two substituents, a methyl group (-CH3) at the 3-position and a pyridinemethanol group (-CH2OH) at the 2-position, have their own directing influences that compete with the inherent preference of the pyridine ring. The methyl group is an activating ortho-, para-director, while the pyridinemethanol is a weakly deactivating ortho-, para-director.[3][4] This creates a complex regiochemical puzzle, as these groups direct the incoming nitro group to positions that are already deactivated by the ring nitrogen.
Q2: What are the most likely positions for nitration on the 3-methyl-2-pyridinemethanol ring?
A2: Based on the combined directing effects, the most probable positions for nitration are C4, C5, and C6.
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C4-Position: This position is ortho to the activating methyl group and para to the deactivating ring nitrogen.
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C6-Position: This position is para to the activating methyl group and ortho to both the pyridinemethanol group and the deactivating ring nitrogen. Steric hindrance from the adjacent -CH2OH group can also be a factor.
-
C5-Position: This position is meta to the ring nitrogen, which is the electronically favored position for electrophilic substitution on a deactivated pyridine ring.[2] However, it receives minimal electronic activation from the other substituents.
Q3: What are the major side reactions to be concerned about during this nitration?
A3: The harsh conditions often required for pyridine nitration can lead to several undesirable side reactions.
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Oxidation: The primary alcohol of the pyridinemethanol group (-CH2OH) and the methyl group (-CH3) are susceptible to oxidation by strong nitric acid, potentially leading to the formation of aldehydes, carboxylic acids, or even ring degradation.
-
N-Oxide Formation: The pyridine nitrogen can be oxidized to a pyridine N-oxide, which alters the reactivity and regioselectivity of the ring.[1]
-
Low Yields and Tar Formation: Due to the high deactivation of the ring, forcing conditions (high temperatures, strong acids) are often necessary, which can result in low product yields and the formation of polymeric tar-like materials.[2]
Q4: Is there an alternative strategy to achieve better regioselectivity and yield?
A4: Yes, a common and effective alternative is the N-oxide strategy .[1] This involves a two-step process:
-
Oxidation: The starting material is first intentionally converted to its corresponding pyridine N-oxide. The N-oxide group is electron-donating by resonance, which activates the pyridine ring towards electrophilic substitution, particularly at the C4 (para) and C2/C6 (ortho) positions.
-
Nitration: The activated N-oxide is then nitrated, which typically proceeds under milder conditions and with higher regioselectivity for the C4 position.
-
Reduction: The nitro-substituted N-oxide is subsequently deoxygenated (reduced) back to the corresponding pyridine derivative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Reaction Yield | The pyridine ring is too deactivated for the chosen nitrating agent or conditions. | 1. Employ a stronger nitrating system (e.g., fuming HNO₃/H₂SO₄), but monitor closely for side reactions.2. Increase the reaction temperature cautiously.3. Switch to the N-oxide strategy to activate the ring before nitration.[1] |
| Poor Regioselectivity / Mixture of Isomers | Competing directing effects from the substituents and the pyridine nitrogen lead to multiple products.[2][3] | 1. Modify the nitrating agent. Systems like nitric acid in trifluoroacetic anhydride can sometimes offer different selectivity.[5][6]2. Lowering the reaction temperature may favor the thermodynamically more stable isomer.3. For predictable C4-nitration, the N-oxide strategy is highly recommended.[1] |
| Oxidation of -CH₂OH or -CH₃ Groups | The nitrating conditions (strong acid, high temperature) are too harsh. | 1. Use milder nitrating conditions, such as nitric acid in acetic anhydride or trifluoroacetic anhydride, at lower temperatures.[5]2. Consider protecting the alcohol group as an ester or ether before nitration, followed by deprotection. |
| Product Degradation / Tar Formation | Reaction conditions are excessively harsh, leading to decomposition. | 1. Ensure slow, controlled addition of the nitrating agent at a low temperature.2. Reduce the overall reaction time and temperature.3. Use a less aggressive nitrating system. |
Experimental Protocols
Disclaimer: These protocols are generalized examples and should be adapted and optimized based on laboratory safety standards and specific experimental goals. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Direct Nitration with Nitric Acid in Trifluoroacetic Anhydride
This method avoids the use of sulfuric acid, potentially reducing side reactions.[5][6]
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool trifluoroacetic anhydride (5.0 eq.) to 0°C in an ice bath.
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Substrate Addition: Slowly add 3-methyl-2-pyridinemethanol (1.0 eq.) to the cooled trifluoroacetic anhydride while maintaining the temperature at 0°C. Stir the mixture for 15-20 minutes.
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Nitration: Add concentrated nitric acid (1.5 eq.) dropwise to the mixture, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the desired nitro-isomer(s).
Protocol 2: Two-Step N-Oxide Strategy
This strategy enhances reactivity and directs nitration primarily to the 4-position.[1]
Step A: Synthesis of 3-Methyl-2-pyridinemethanol N-oxide
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Dissolution: Dissolve 3-methyl-2-pyridinemethanol (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane.
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Oxidation: Add an oxidizing agent like 30% hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise at room temperature.
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Reaction: Heat the mixture gently (e.g., 60-70°C for H₂O₂/AcOH) for several hours until the starting material is consumed (monitor by TLC).
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Workup: Cool the reaction and neutralize carefully. If using m-CPBA, a wash with sodium bisulfite solution may be necessary. Extract the product, dry the organic phase, and purify to obtain the N-oxide.
Step B: Nitration of the N-oxide and Deoxygenation
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Nitration: Dissolve the N-oxide from Step A in concentrated sulfuric acid at 0°C. Add a nitrating mixture (HNO₃/H₂SO₄) dropwise while maintaining the low temperature. Allow the reaction to proceed until completion.
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Workup: Quench the reaction by pouring it onto ice, neutralize, and extract the nitrated N-oxide product.
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Deoxygenation: Dissolve the purified nitro-N-oxide in a solvent like chloroform or acetonitrile. Add a reducing agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) (1.2 eq.) and heat the mixture to reflux for 2-4 hours.
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Final Purification: After the deoxygenation is complete, perform an appropriate aqueous workup and purify the final product, 4-nitro-3-methyl-2-pyridinemethanol, by column chromatography or recrystallization.
Data Presentation
The regioselectivity of pyridine nitration is highly dependent on the nature and position of substituents. The following table, adapted from literature data on various monosubstituted pyridines, illustrates these effects.[5]
Table 1: Representative Yields for the Nitration of Monosubstituted Pyridines with HNO₃/TFAA
| Starting Material | Substituent (R) | Position of R | Product | Yield (%) |
| Pyridine | H | - | 3-Nitropyridine | 83% |
| 2-Picoline | -CH₃ | 2 | 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine | 68% (total) |
| 3-Picoline | -CH₃ | 3 | 3-Methyl-5-nitropyridine | 62% |
| 4-Picoline | -CH₃ | 4 | 4-Methyl-3-nitropyridine | 86% |
| 3-Chloropyridine | -Cl | 3 | 3-Chloro-5-nitropyridine | 76% |
Data sourced from Katritzky et al., Org. Biomol. Chem., 2005, 3, 538-541.[5] This table demonstrates that electron-donating groups (like -CH₃) and electron-withdrawing groups (like -Cl) influence the overall yield and direct the nitro group primarily to the 3- or 5-position.
Visualizations
Logical Relationships in Direct Nitration
Caption: Conflicting directing effects in the nitration of 3-methyl-2-pyridinemethanol.
Experimental Workflow for the N-Oxide Strategy
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude (3-Methyl-4-nitropyridin-2-yl)methanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (3-Methyl-4-nitropyridin-2-yl)methanol using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of this compound.
Problem 1: The compound is not eluting from the column or is moving very slowly.
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Possible Cause: The chosen mobile phase is not polar enough to displace the highly polar this compound from the silica gel, which acts as a polar stationary phase. The nitro and hydroxyl groups on your compound contribute to its high polarity, leading to strong interactions with the silica.
-
Suggested Solutions:
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Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, you can move from a 9:1 to a 1:1 ratio, and even further to pure ethyl acetate.
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Change to a Stronger Polar Solvent: If increasing the proportion of ethyl acetate is insufficient, switch to a more polar solvent system. A common and effective choice for polar compounds is a mixture of dichloromethane (DCM) and methanol. You can start with a low percentage of methanol (1-2%) and gradually increase it.
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For Highly Basic Compounds: Pyridine derivatives can sometimes exhibit basic properties, leading to strong interactions with the acidic silica gel. In such cases, adding a small amount of a basic modifier like triethylamine (a few drops per liter of eluent) or using a solvent system containing ammonium hydroxide can help. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[1][2]
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Problem 2: The compound is eluting with impurities (co-elution).
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Possible Cause: The chosen solvent system does not provide adequate separation between your target compound and the impurities. Impurities in the synthesis of this compound could include unreacted starting materials or isomeric byproducts.[3]
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Suggested Solutions:
-
Optimize the Solvent System with Thin Layer Chromatography (TLC): Before running the column, systematically test different solvent systems using TLC to find the one that gives the best separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your target compound and the largest possible difference in Rf values (ΔRf) between it and any impurities.[4]
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Try Different Solvent Selectivities: If a hexane/ethyl acetate system doesn't provide good separation, try a system with different solvent selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.[5]
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Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the separation can improve the resolution of closely eluting compounds.
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Problem 3: The compound appears to be degrading on the column.
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Possible Cause: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
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Suggested Solutions:
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Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine. This is done by washing the silica gel with a solvent containing a small percentage of triethylamine before packing the column.
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Use an Alternative Stationary Phase: If your compound is indeed unstable on silica, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic or acid-sensitive compounds.[1][2]
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Perform a 2D TLC Stability Test: To confirm if your compound is degrading on silica, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in one direction, dry the plate, and then run it again in the perpendicular direction using the same solvent. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[4]
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Problem 4: Low recovery of the purified compound.
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Possible Cause: The compound may be irreversibly adsorbed onto the silica gel, or it may be spread across too many fractions in very dilute concentrations.
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Suggested Solutions:
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Check for Irreversible Adsorption: After running the column, if you suspect your compound is still on the column, you can try flushing the column with a very polar solvent like pure methanol or a methanol/DCM mixture to see if you can recover more of your product.
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Proper Sample Loading: Ensure your crude sample is dissolved in a minimum amount of solvent before loading it onto the column. Using too much solvent can lead to a broad initial band and poor separation. If the sample is not very soluble in the eluent, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6]
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Concentrate Fractions Before Analysis: If you are collecting many small fractions, the concentration of your compound in each may be below the detection limit of your analysis method (e.g., TLC). Try concentrating a few fractions before running a TLC to avoid discarding fractions that contain your product.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A good starting point for a polar aromatic compound like this compound is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin by testing a 1:1 mixture on a TLC plate and adjust the ratio to achieve an Rf value between 0.2 and 0.4 for your target compound. If the compound does not move from the baseline, a more polar system like dichloromethane/methanol (starting with 1-5% methanol) should be tried.
Q2: How can I visualize the spots of this compound on a TLC plate?
A2: Due to the presence of the aromatic pyridine ring and the nitro group, this compound should be visible under a UV lamp (at 254 nm). Additionally, you can use a general-purpose stain like potassium permanganate or a p-anisaldehyde stain, which often works well for compounds with hydroxyl groups.
Q3: What are the likely impurities I might encounter?
A3: Potential impurities can arise from the starting materials or side reactions during the synthesis. These could include unreacted precursors or isomers where the methyl and nitro groups are in different positions on the pyridine ring. The separation of these closely related isomers can be challenging and may require careful optimization of the mobile phase.[3]
Q4: Should I use a wet or dry loading method to apply my sample to the column?
A4: If your crude sample dissolves easily in a small amount of the initial mobile phase, wet loading is convenient. However, if your compound has poor solubility in the starting eluent, or if you have a large amount of crude material, dry loading is recommended. Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which is then carefully added to the top of the column. This technique often leads to better separation and sharper bands.[6]
Data Presentation
Due to the lack of specific experimental data for this compound in the searched literature, the following tables provide illustrative examples of how to structure quantitative data for column chromatography experiments.
Table 1: Illustrative TLC Data for this compound
| Solvent System (v/v) | Rf of Product | Rf of Impurity A | ΔRf | Observations |
| Hexane:Ethyl Acetate (4:1) | 0.15 | 0.20 | 0.05 | Poor separation, spots are too close. |
| Hexane:Ethyl Acetate (1:1) | 0.35 | 0.50 | 0.15 | Good separation, suitable for column. |
| DCM:Methanol (98:2) | 0.25 | 0.40 | 0.15 | Good separation, alternative system. |
| DCM:Methanol (95:5) | 0.50 | 0.65 | 0.15 | Spots are running too high on the plate. |
Table 2: Illustrative Column Chromatography Purification Results
| Run | Stationary Phase | Mobile Phase (Gradient) | Crude Loaded (g) | Purified Yield (g) | Recovery (%) | Purity (by HPLC) |
| 1 | Silica Gel | Hexane:EtOAc (4:1 to 1:1) | 1.0 | 0.75 | 75% | >98% |
| 2 | Alumina (Neutral) | DCM:MeOH (99:1 to 95:5) | 1.0 | 0.82 | 82% | >99% |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol provides a general procedure for the purification of crude this compound. The solvent system should be optimized beforehand using TLC.
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Preparation of the Column:
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Select a glass column of appropriate size based on the amount of crude material (a general rule of thumb is to use about 30-50 g of silica gel for every 1 g of crude product).
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Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
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Add a thin layer of sand (about 0.5 cm) on top of the plug.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 4:1).
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Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
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Allow the silica gel to settle, and then add another thin layer of sand on top to protect the surface of the stationary phase.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Method):
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Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone).
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Add silica gel (approximately 2-3 times the mass of your crude product) to this solution.
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Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
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Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in a series of fractions (e.g., in test tubes or vials).
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If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses (e.g., by increasing the percentage of ethyl acetate).
-
-
Analysis and Product Isolation:
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Monitor the collected fractions by TLC to identify which fractions contain the pure product. Spot the collected fractions on a TLC plate alongside a reference spot of the starting material.
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Combine the fractions that contain the pure desired product.
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
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Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Logical relationships between problems, causes, and solutions.
References
Technical Support Center: Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, focusing on potential side products and reaction conditions.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time if starting material is still present.- Ensure the reaction temperature is optimal and stable. |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to poor conversion. | - Carefully check the stoichiometry of all reagents, particularly the limiting agent.- For reagents added portion-wise, ensure accurate and consistent additions. |
| Poor Quality of Starting Materials or Reagents: Impurities in starting materials or degraded reagents can inhibit the reaction. | - Use freshly distilled or purified starting materials (e.g., 2,3-lutidine).- Verify the concentration and purity of reagents like nitric acid, sulfuric acid, and oxidizing agents. |
| Product Degradation: The desired product may be unstable under the reaction or work-up conditions. | - Avoid unnecessarily high temperatures during the reaction and work-up.- Perform the work-up and purification steps promptly after the reaction is complete. |
Issue 2: Presence of Significant Impurities or Side Products
The synthesis of this compound can be accompanied by the formation of several side products. Identifying these impurities is key to optimizing the reaction conditions.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Pathway | Mitigation Strategies |
| Isomeric Nitration Products: Nitration of 3-methylpyridine-1-oxide can yield isomers other than the desired 4-nitro product. | Nitration at other positions on the pyridine ring. | - Strictly control the nitration temperature, as higher temperatures can lead to reduced selectivity.- Use a well-defined nitrating mixture (e.g., HNO₃/H₂SO₄) with precise concentrations. |
| Over-oxidation Products: The oxidation of the 2-methyl group can proceed too far. | Oxidation of the desired alcohol to the corresponding aldehyde or carboxylic acid. | - Use a mild and selective oxidizing agent.- Carefully control the reaction time and temperature to prevent over-oxidation.- Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Unreacted Starting Material: Incomplete conversion of the starting material. | Insufficient reaction time, low temperature, or inactive reagents. | - Increase reaction time or temperature as guided by reaction monitoring.- Ensure the activity of the reagents. |
| Nitro Group Reduction Products: If any reductive conditions are inadvertently present, the nitro group can be reduced. | Partial or complete reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities. | - Ensure all reagents and solvents are free from reducing contaminants.- Maintain an inert atmosphere if the reaction is sensitive to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective synthetic pathway starts from 2,3-lutidine. The key steps are:
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N-Oxidation: 2,3-lutidine is oxidized to 2,3-lutidine-N-oxide.
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Nitration: The N-oxide is then nitrated, typically with a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 4-position, yielding 2,3-dimethyl-4-nitropyridine-N-oxide.
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Functionalization of the 2-Methyl Group: The 2-methyl group is then converted to a hydroxymethyl group. This can be a challenging step and may involve rearrangement of an N-oxide or direct oxidation.
Q2: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A common starting point would be a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
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Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for identifying the presence of starting materials, products, and major byproducts.
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High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated side products.
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Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify potential impurities.
Visualizing Reaction Pathways and Troubleshooting
Synthetic Pathway Diagram
Technical Support Center: Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (3-Methyl-4-nitropyridin-2-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of this compound?
A1: The typical starting material is 2,3-dimethylpyridine, which is first oxidized to 2,3-dimethylpyridine-N-oxide and then nitrated to yield 2,3-dimethyl-4-nitropyridine-N-oxide. This precursor undergoes further functionalization to produce the target molecule.
Q2: What are the critical steps in the synthesis of this compound?
A2: The critical steps involve the selective nitration of 2,3-dimethylpyridine-N-oxide to obtain 2,3-dimethyl-4-nitropyridine-N-oxide, followed by the selective hydroxylation of the 2-methyl group and subsequent reduction of the N-oxide or nitro group. The order and method of these steps are crucial for achieving a high yield.
Q3: Which reducing agents are suitable for the selective reduction of the nitro group in the presence of other functional groups?
A3: Several reducing agents can be employed for the selective reduction of an aromatic nitro group. Common choices include tin(II) chloride (SnCl2) in the presence of hydrochloric acid, iron powder in acidic medium (e.g., Fe/HCl), and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a suitable hydrogen donor. The choice of reagent depends on the presence of other reducible functional groups in the molecule.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the spots of the starting material, product, and reaction mixture, you can determine if the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1][2]
Q5: What are the common side products in this synthesis?
A5: Common side products can include over-reduced species where both the nitro group and the pyridine N-oxide are reduced, or incompletely reacted starting materials. Positional isomers from the nitration step can also be a source of impurity if the reaction conditions are not well-controlled.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the nitration of 2,3-dimethylpyridine-N-oxide | - Incomplete reaction. - Formation of undesired isomers. - Decomposition of the starting material or product. | - Ensure the use of a suitable nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. - Carefully control the reaction temperature, as nitration reactions are often exothermic.[3] - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[1][2] |
| Poor selectivity in the reduction step (reduction of both nitro and N-oxide groups) | - The reducing agent is too strong. - Reaction conditions (temperature, pressure) are too harsh. | - Use a milder reducing agent known for selective nitro group reduction, such as SnCl2/HCl or Fe/HCl. - For catalytic hydrogenation, carefully select the catalyst and optimize the reaction conditions (e.g., lower pressure of H2 gas). |
| Formation of polymeric byproducts | - Instability of intermediates under the reaction conditions. - In certain reduction reactions, especially with borohydrides in THF, polymerization of the solvent can occur.[4] | - Optimize the reaction temperature and consider using a more stable solvent like 2-methyltetrahydrofuran (2-MeTHF).[4] - Ensure an inert atmosphere if intermediates are sensitive to air or moisture. |
| Difficulty in isolating the final product | - The product is highly soluble in the workup solvent. - The product forms a stable complex with metal ions from the reducing agent (e.g., iron).[5] | - Choose an appropriate extraction solvent based on the product's polarity. - During workup after using metal-based reducing agents, adjust the pH to basic to liberate the free amine/alcohol.[6] - Consider purification by column chromatography with a suitable solvent system. |
| Incomplete hydroxylation of the 2-methyl group | - The reagent used for hydroxylation is not effective. - Steric hindrance around the 2-methyl group. | - A plausible route involves the oxidation of the methyl group to an aldehyde followed by reduction. Consider reagents like selenium dioxide for the oxidation step. - Alternatively, radical-mediated functionalization could be explored, though this may be less selective. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide [2]
| Nitrating Agent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Potassium Nitrate / Sulfuric Acid | 80-85 | 2 | 92.9 |
| Potassium Nitrate / Sulfuric Acid | 110-120 | 0.5 | 92.3 |
| Potassium Nitrate / Sulfuric Acid | 85-90 | 1 | 91.1 |
| Concentrated Nitric Acid / Sulfuric Acid | 85-90 | 12 | 60.1 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide
This protocol is based on a reported high-yield synthesis method.[2]
-
Preparation: In a round-bottom flask, mix 2,3-dimethylpyridine-N-oxide with concentrated sulfuric acid (mass ratio of 1:5 to 1:16).
-
Nitration: Cool the mixture to a temperature between -10 °C and 20 °C. Slowly add a solution of potassium nitrate in concentrated sulfuric acid dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is completely consumed.
-
Workup: Cool the reaction mixture to room temperature, pour it into water, and stir. Filter the resulting precipitate.
-
Extraction: Extract the filtrate with dichloromethane (3x).
-
Isolation: Combine the organic phases and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield light yellow 2,3-dimethyl-4-nitropyridine-N-oxide.
Protocol 2: Proposed Synthesis of this compound
This proposed protocol is based on general synthetic transformations for related compounds.
-
Hydroxymethylation (via Oxidation-Reduction):
-
Oxidation: To a solution of 2,3-dimethyl-4-nitropyridine-N-oxide in a suitable solvent (e.g., dioxane), add selenium dioxide (SeO2). Reflux the mixture and monitor the formation of 3-methyl-4-nitropyridine-2-carbaldehyde by TLC.
-
Reduction: After completion, cool the reaction mixture and filter to remove selenium. Without isolating the aldehyde, add a mild reducing agent such as sodium borohydride (NaBH4) in methanol portion-wise at 0 °C.
-
-
N-Oxide Reduction:
-
After the reduction of the aldehyde is complete (monitored by TLC), the N-oxide can be reduced. A common method is to use phosphorus trichloride (PCl3) in a chlorinated solvent like chloroform at a controlled temperature.
-
-
Workup and Purification:
-
Quench the reaction carefully with water or a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
stability and degradation of (3-Methyl-4-nitropyridin-2-yl)methanol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Methyl-4-nitropyridin-2-yl)methanol, focusing on its stability and degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a nitro-substituted pyridinyl alcohol.[1] It is primarily used in chemical synthesis, including the preparation of heteroaromatic compounds, and in studies related to its electronic properties and the reduction of its nitro group.[1]
Q2: What are the general considerations for the stability of this compound?
As with many complex organic molecules, the stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are recommended to systematically investigate its stability under various stress conditions.[2][3][4]
Q3: What is a forced degradation study and why is it important?
A forced degradation study involves intentionally subjecting a compound to stress conditions that are more severe than accelerated stability conditions.[2][3] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods.[4]
Q4: What are the typical acidic conditions used in forced degradation studies?
Forced degradation studies under acidic conditions typically involve treating the compound with mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[5] The experiments may be conducted at room temperature or elevated temperatures (e.g., 50-70 °C) to accelerate degradation.[5]
Q5: What are the potential degradation pathways for this compound under acidic conditions?
While specific data for this compound is limited, based on the chemistry of related structures, potential degradation pathways under acidic conditions may include:
-
Protonation of the pyridine nitrogen: This can activate the pyridine ring towards certain reactions.
-
Hydrolysis of the hydroxymethyl group: Although less likely for a primary alcohol, under harsh acidic conditions and heat, etherification or other reactions could be initiated.
-
Reactions involving the nitro group: The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring.
-
Ring-opening reactions: Under extreme conditions, the pyridine ring itself may undergo cleavage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after acidic stress testing. | Formation of degradation products. | 1. Confirm the identity of the main peak by comparing with a reference standard. 2. Attempt to identify the structure of the new peaks using techniques like LC-MS or GC-MS. 3. Vary the stress conditions (acid concentration, temperature, time) to observe the trend of degradation product formation. |
| No degradation observed under mild acidic conditions. | The compound is stable under the tested conditions. | 1. Increase the severity of the stress conditions by using a higher concentration of acid, increasing the temperature, or extending the reaction time.[5] 2. Ensure proper mixing and solubility of the compound in the acidic medium. |
| Complete disappearance of the starting material peak. | Excessive degradation has occurred. | 1. Reduce the severity of the stress conditions (lower acid concentration, lower temperature, or shorter time). The goal of a forced degradation study is typically to achieve 5-20% degradation. 2. Analyze samples at earlier time points to capture the initial stages of degradation. |
| Poor reproducibility of degradation profiles. | Inconsistent experimental parameters. | 1. Carefully control all experimental variables, including temperature, acid concentration, reaction time, and sample preparation. 2. Ensure the analytical method is robust and validated for stability-indicating assays. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To investigate the degradation of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment:
-
In separate reaction vessels, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
Prepare a control sample by adding the same volume of stock solution to an equal volume of water.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.
-
Identify and quantify any significant degradation products.
-
Visualizations
Caption: Workflow for the acidic degradation study of this compound.
Caption: A hypothetical degradation pathway for this compound in acid.
Caption: A decision tree for troubleshooting forced degradation studies.
References
Technical Support Center: Overcoming Catalyst Poisoning in the Reduction of Nitropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding catalyst poisoning during the catalytic reduction of nitropyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic reduction of nitropyridines, focusing on catalyst deactivation due to poisoning.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Poisoning: Strong chemisorption of compounds onto the active metal sites of the catalyst.[1] | - Feedstock Purification: Remove potential poisons from reactants before they contact the catalyst.[2][3][4] - Catalyst Regeneration: Implement periodic regeneration cycles to remove poisons and restore activity.[2] - Develop Poison-Tolerant Catalysts: Use catalysts designed to resist specific contaminants.[3] |
| Gradual Decrease in Reaction Rate | Fouling (Coking): Physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[1] | - Optimize Reaction Conditions: Adjust temperature, pressure, and reactant concentrations to minimize coke formation.[2] - Condition the Feedstock: Convert coke precursors to less reactive compounds through methods like hydrogenation.[3] - Catalyst Regeneration: Remove coke deposits through thermal or chemical treatments.[2][3] |
| Loss of Selectivity | Selective Poisoning: Certain poisons may preferentially adsorb to sites responsible for a specific reaction pathway, altering the product distribution. | - Identify and Remove the Poison: Analyze the feedstock and reaction mixture to identify the poisoning agent and implement appropriate purification steps. - Intentional Poisoning (for control): In some cases, controlled addition of a poison can enhance selectivity towards a desired product. For instance, in the Rosenmund reduction, a palladium catalyst is intentionally poisoned to prevent over-reduction.[5] |
| Irreversible Catalyst Deactivation | Sintering: Thermal agglomeration of metal nanoparticles, leading to a decrease in the active surface area.[1][2] | - Operate at Lower Temperatures: Use the lowest possible temperature that still achieves the desired reaction rate.[2] - Use Thermally Stable Supports: Employ catalyst supports that help stabilize the metal particles against agglomeration.[2] |
| Inconsistent Results Between Batches | Variable Impurities in Starting Materials: Different batches of nitropyridine or solvent may contain varying levels of catalyst poisons. | - Standardize Feedstock Purity: Implement rigorous purification and quality control measures for all starting materials.[2] - Use Guard Beds: Install a pre-reactor bed of adsorbent material to capture poisons before they reach the main catalyst bed. |
Catalyst Poisoning and Mitigation Workflow
Caption: Troubleshooting workflow for catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in nitropyridine reduction?
A1: The most frequently encountered catalyst poisons include:
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Sulfur Compounds: Hydrogen sulfide (H₂S) and thiols can severely deactivate noble metal catalysts like palladium and platinum, even at parts-per-billion (ppb) levels.[1]
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Nitrogen-Containing Compounds: Pyridine itself, the aminopyridine product, and other nitrogen-containing heterocycles can act as poisons by strongly adsorbing to the catalyst's active sites.[1][5]
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Carbon Monoxide: CO can strongly adsorb to metal surfaces and block active sites.[5]
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Halides, Cyanides, Phosphates, and Phosphites: These inorganic anions can also poison metal catalysts.[5]
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Water: Can cause deactivation through oxidation of the active metal, acceleration of sintering, and leaching of active metals.[6]
Q2: How can I regenerate a poisoned catalyst?
A2: The method for regeneration depends on the nature of the poison and the catalyst. Common techniques include:
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Thermal Treatment: Heating the catalyst can burn off or desorb organic poisons like coke.[2][7]
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Chemical Washing: Acidic or basic washes can remove certain poisons. For example, an acetic acid or sulfuric acid wash can be effective in regenerating catalysts poisoned by alkali metals, lead, or arsenic.[8] Water washing has been shown to be effective in removing potassium poisoning.[3]
-
Oxidation/Reduction Cycles: For some types of poisoning, cycling between oxidizing and reducing atmospheres can restore catalyst activity.[6]
Q3: What is the difference between poisoning, fouling, and sintering?
A3: These are all mechanisms of catalyst deactivation, but they differ in their nature:
-
Poisoning: A chemical deactivation where a substance strongly chemisorbs to the active sites of the catalyst.[1][2]
-
Fouling (or Coking): A physical blockage of active sites and pores by the deposition of materials like carbonaceous residues (coke).[1][2]
-
Sintering: The thermal agglomeration of small catalyst particles into larger ones, resulting in a loss of active surface area.[1][2]
Catalyst Deactivation Mechanisms
Caption: Mechanisms of catalyst deactivation.
Q4: Can the pyridine ring itself act as a poison?
A4: Yes, both the nitropyridine reactant and the aminopyridine product can act as catalyst poisons by strongly adsorbing to the active metal sites.[1] This self-inhibition can sometimes be a limiting factor in the reaction rate.
Q5: Are there any quantitative measures of catalyst poisoning?
A5: Yes, the extent of poisoning can be quantified by measuring the loss of active sites.[3] Techniques like temperature-programmed desorption (TPD) of a probe molecule (e.g., NH₃-TPD) can be used to measure the concentration of acidic sites on a catalyst before and after poisoning.
| Catalyst State | Lewis Acid Sites (µmol/m²) | Brønsted Acid Sites (µmol/m²) | Total Acid Sites (µmol/m²) |
| Fresh Catalyst | Value | Value | Value |
| Poisoned Catalyst | Value | Value | Value |
| Regenerated Catalyst | Value | Value | Value |
| Note: Specific values would be dependent on the particular catalyst and poison system and would be determined experimentally. |
Experimental Protocols
General Protocol for Catalytic Reduction of Nitropyridines
This is a representative protocol and may require optimization for specific substrates and catalysts.
-
Catalyst Preparation/Pre-treatment:
-
If using a commercial catalyst (e.g., Pd/C, Pt/C, Rh/C), it may be used as received or pre-reduced.
-
For pre-reduction, the catalyst is typically stirred in a solvent under a hydrogen atmosphere for a set period before the addition of the substrate.
-
-
Reaction Setup:
-
A reaction vessel (e.g., a Parr shaker or a stirred autoclave) is charged with the nitropyridine substrate, a suitable solvent (e.g., ethanol, methanol, ethyl acetate, THF), and the catalyst (typically 1-10 mol% of the metal relative to the substrate).
-
The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
-
Reaction Execution:
-
The reaction mixture is stirred or shaken vigorously to ensure good contact between the gas, liquid, and solid phases.
-
The reaction is pressurized with hydrogen to the desired pressure (ranging from atmospheric to several hundred psi).
-
The temperature is controlled as required by the specific reaction, often ranging from room temperature to 80°C.[9]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by the uptake of hydrogen and/or by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration, typically through a pad of celite. Caution: Palladium on carbon can be pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude aminopyridine product, which can be further purified if necessary.
-
Protocol for Catalyst Regeneration by Acid Washing
This protocol is a general guideline for regenerating a catalyst poisoned by alkali metals or other acid-soluble species.
-
Washing Procedure:
-
Rinsing:
-
The acid solution is decanted or filtered off.
-
The catalyst is then washed thoroughly with deionized water until the washings are neutral to remove any residual acid.[10]
-
-
Drying:
-
The washed catalyst is dried under vacuum at an appropriate temperature.
-
-
Reactivation (if necessary):
-
The dried, regenerated catalyst may require a reduction step (e.g., heating under a hydrogen flow) to restore the active metallic sites before reuse.
-
Experimental Workflow for Nitropyridine Reduction
Caption: Workflow for catalytic reduction and catalyst regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. aaqr.org [aaqr.org]
troubleshooting low conversion rates in the synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol.
Troubleshooting Low Conversion Rates
Low yields of this compound can arise from issues in one of the two primary synthetic steps: the nitration of the pyridine ring or the reduction of the functional group at the 2-position. This guide is structured to address problems in each of these stages.
Part 1: Troubleshooting the Nitration of 3-Methyl-2-substituted Pyridine
The successful synthesis of the target molecule often begins with the selective nitration of a 3-methylpyridine derivative. Low yields in this step are a common hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield during the nitration of 3-methylpyridine derivatives?
A1: The most frequent causes for low yields in the nitration step include incomplete reaction, suboptimal reaction temperature, insufficient nitrating agent, and the formation of undesired side products such as isomers or dinitrated compounds.[1][2] Careful control of reaction conditions is crucial for maximizing the yield of the desired 4-nitro isomer.
Q2: My reaction is incomplete, and I'm recovering a significant amount of starting material. What should I do?
A2: To drive the reaction to completion, you can try extending the reaction time or cautiously increasing the reaction temperature.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) will help determine the optimal reaction time. Ensure that your nitrating agent is not depleted and is of sufficient concentration.
Q3: I am observing the formation of multiple products, likely isomers. How can I improve the regioselectivity for the 4-nitro product?
A3: The formation of isomers is a common challenge in the nitration of substituted pyridines. To favor the formation of the 4-nitro isomer, it is often beneficial to lower the reaction temperature, which can increase selectivity.[1] Additionally, the choice of starting material and the specific nitrating agent can influence the isomeric ratio.
Q4: Dinitration is a significant side reaction in my experiment. How can I minimize it?
A4: Dinitration typically occurs under harsh reaction conditions. To minimize this, consider reducing the reaction temperature, shortening the reaction time, or using a smaller excess of the nitrating agent.[2] Adding the nitrating agent slowly and in a controlled manner can also help prevent localized high concentrations that can lead to over-nitration.
Quantitative Data Summary: Nitration Conditions
The following table provides a summary of typical reaction conditions for the nitration of pyridine derivatives. Note that these are starting points and may require optimization for your specific substrate.
| Parameter | Condition 1 (Standard) | Condition 2 (Forced) | Condition 3 (Mild) |
| Starting Material | 3-Methylpyridine-N-oxide | 3-Methylpyridine | 3-Methyl-2-pyridinecarboxylic acid |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Fuming HNO₃ / H₂SO₄ | KNO₃ / H₂SO₄ |
| Temperature | 0-10 °C (addition), then 90-100 °C | 100-120 °C | 25-40 °C |
| Reaction Time | 2-4 hours | 4-8 hours | 12-24 hours |
| Typical Yield | 60-70% | 40-50% (risk of byproducts) | 50-60% (slower reaction) |
| Key Side Products | Isomers, some dinitration | Dinitration, sulfonation | Incomplete reaction |
Experimental Protocol: General Procedure for Nitration of 3-Methylpyridine-N-oxide
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Reaction Setup: Dissolve 3-methylpyridine-N-oxide in concentrated sulfuric acid in a separate reaction flask and cool the solution to 0-5°C.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of 3-methylpyridine-N-oxide, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until the pH is 7-8, which will precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Troubleshooting Workflow for Nitration
Caption: Troubleshooting workflow for low conversion rates in the nitration step.
Part 2: Troubleshooting the Reduction to this compound
The second key step is the reduction of a functional group at the 2-position (e.g., aldehyde, ester, or carboxylic acid) to the desired primary alcohol.
Frequently Asked Questions (FAQs)
Q5: I am attempting to reduce the aldehyde/ester at the 2-position, but the reaction is sluggish. What could be the issue?
A5: Sluggish reduction can be due to several factors, including an insufficiently powerful reducing agent, low reaction temperature, or deactivation of the reducing agent. For esters, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is often necessary, while aldehydes can typically be reduced with Sodium Borohydride (NaBH₄).[3] Ensure your reagents are fresh and anhydrous, as hydride reagents react with water.
Q6: My reduction with LiAlH₄ is giving a complex mixture of products. What is happening?
A6: LiAlH₄ is a very powerful and non-selective reducing agent. It can also reduce the nitro group on the pyridine ring, leading to a mixture of products.[4] If you are observing over-reduction, consider a milder reducing agent if your starting material allows (e.g., NaBH₄ for an aldehyde). Alternatively, protecting the nitro group before reduction might be necessary, although this adds extra steps to the synthesis.
Q7: Can I selectively reduce an aldehyde in the presence of the nitro group?
A7: Yes, the selective reduction of an aldehyde to an alcohol in the presence of a nitro group is generally achievable with Sodium Borohydride (NaBH₄) under controlled conditions (e.g., low temperature). NaBH₄ is a milder reducing agent than LiAlH₄ and typically does not reduce nitro groups.[1][2]
Quantitative Data Summary: Reduction Conditions
This table outlines common conditions for the reduction of different functional groups at the 2-position.
| Parameter | Aldehyde Reduction | Ester Reduction | Carboxylic Acid Reduction |
| Reducing Agent | NaBH₄ | LiAlH₄ | LiAlH₄ or BH₃-THF |
| Solvent | Methanol or Ethanol | Anhydrous THF or Diethyl Ether | Anhydrous THF |
| Temperature | 0-25 °C | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 1-3 hours | 4-12 hours | 6-18 hours |
| Typical Yield | >90% | 70-85% | 65-80% |
| Potential Issues | Incomplete reaction if deactivated | Over-reduction of nitro group | Vigorous reaction, over-reduction |
Experimental Protocol: General Procedure for the Reduction of 3-Methyl-4-nitro-2-pyridinecarboxaldehyde
-
Reaction Setup: Dissolve 3-methyl-4-nitro-2-pyridinecarboxaldehyde in methanol and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add Sodium Borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute acid. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by column chromatography or recrystallization if necessary.
Logical Relationship for Troubleshooting Reduction
Caption: Decision tree for troubleshooting the reduction step.
References
Technical Support Center: Purification of (3-Methyl-4-nitropyridin-2-yl)methanol
Welcome to the technical support center for the purification of (3-Methyl-4-nitropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for the removal of isomeric impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities in a crude synthesis of this compound?
A1: During the nitration of the 2,3-disubstituted pyridine precursor, the primary isomeric impurities formed alongside the desired this compound are the (3-Methyl-5-nitropyridin-2-yl)methanol and (3-Methyl-6-nitropyridin-2-yl)methanol isomers. The relative amounts of these isomers can vary depending on the specific reaction conditions.
Q2: What are the primary methods for removing these isomeric impurities?
A2: The most common and effective methods for the purification of this compound and the removal of its positional isomers are fractional crystallization and column chromatography (including HPLC). The choice of method often depends on the scale of the purification and the required final purity.
Q3: My compound fails to crystallize, or "oils out," during recrystallization. What should I do?
A3: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point or if the solution is too concentrated. To induce crystallization, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also be effective. If these methods fail, you may need to redissolve the oil in more of the hot solvent and allow it to cool more slowly.
Q4: I am observing peak tailing during the HPLC analysis of my pyridine compound. What is the cause and how can I fix it?
A4: Peak tailing with pyridine-containing compounds is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase or using an end-capped HPLC column. Adjusting the pH of the mobile phase can also help to improve peak shape.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Purified Product | - Excessive solvent used for recrystallization.- Premature crystallization during hot filtration.- Product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize solubility. |
| Co-crystallization of Isomers | - Similar solubility of the desired product and isomeric impurities in the chosen solvent. | - Screen a variety of solvents and solvent mixtures to find a system with optimal solubility differences.- Consider a multi-step recrystallization process. |
| Product is an Oil, Not Crystals | - Supersaturated solution.- Presence of impurities inhibiting crystal formation. | - Attempt to induce crystallization by scratching the flask or adding a seed crystal.- Re-purify the material by another method (e.g., column chromatography) to remove impurities before attempting recrystallization again. |
Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | - Inappropriate stationary or mobile phase.- Suboptimal flow rate or gradient. | - Screen different columns (e.g., C18, Phenyl, Cyano) to find one that provides better selectivity for the isomers.- Optimize the mobile phase composition, including the use of additives.- Adjust the flow rate and gradient profile to improve resolution. |
| Peak Tailing | - Interaction between the basic pyridine nitrogen and acidic silanol groups on the column. | - Add a basic modifier like triethylamine (0.1-0.5%) to the mobile phase.- Use an end-capped HPLC column.- Adjust the mobile phase pH. |
| Low Recovery from Column | - Irreversible adsorption of the compound onto the stationary phase. | - Use a less acidic or more inert stationary phase.- Add a competing base to the mobile phase to reduce strong interactions with the column. |
Experimental Protocols
Protocol 1: Fractional Crystallization for Isomer Enrichment
This protocol is based on methods used for purifying structurally similar Lansoprazole intermediates, a common application for this compound.[1]
-
Solvent Screening: On a small scale, test the solubility of the crude isomeric mixture in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) at room temperature and at elevated temperatures. The ideal solvent will show a significant difference in solubility for the desired 4-nitro isomer compared to the 5-nitro and 6-nitro isomers.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Purity Analysis: Analyze the purity of the crystalline material and the mother liquor by HPLC to determine the enrichment of the desired isomer. It may be necessary to repeat the recrystallization process to achieve the desired purity.
Note: For a crude mixture containing the 5-nitro isomer, a wash with water followed by recrystallization from methanol has been shown to be effective in isolating the desired 4-nitro isomer in analogous compounds.[1]
Protocol 2: Preparative HPLC for High-Purity Isomer Separation
This protocol provides a general framework for developing an HPLC method for the separation of nitropyridine isomers.
-
Column Selection: Start with a standard reverse-phase C18 column. If separation is not optimal, consider columns with different stationary phases such as Phenyl or Cyano, which can offer different selectivities for positional isomers.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase gradient of acetonitrile and water.
-
If co-elution occurs, introduce a modifier. For example, a small amount of an acid (e.g., formic acid or acetic acid) or a base (e.g., triethylamine) can alter the retention times of the isomers.
-
A typical starting gradient could be 10-90% acetonitrile in water over 20 minutes.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID). This will need to be scaled up for preparative columns.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: Start with a small injection volume to avoid column overload and broaden peaks.
-
-
Fraction Collection: Once a satisfactory separation is achieved on an analytical scale, the method can be transferred to a preparative HPLC system. Collect the fractions corresponding to each isomer peak.
-
Post-Purification: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Data Presentation
Table 1: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling | Crystal Formation upon Cooling | Notes |
| Methanol | Sparingly Soluble | Soluble | Good | A promising solvent for initial trials. |
| Ethanol | Sparingly Soluble | Soluble | Good | Similar to methanol. |
| Isopropanol | Slightly Soluble | Soluble | May require slower cooling. | |
| Acetone | Soluble | Very Soluble | May need an anti-solvent. | |
| Ethyl Acetate | Slightly Soluble | Soluble | Good | |
| Methanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent | The presence of water can decrease solubility at low temperatures, improving yield. |
| Dichloromethane | Soluble | Very Soluble | Poor | Likely too good of a solvent. |
This table presents hypothetical data for illustrative purposes. Actual results will vary and should be determined experimentally.
Table 2: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a starting point for method development and will likely require optimization for your specific isomeric mixture.
Visualizations
Caption: A workflow diagram illustrating the purification and analysis process for this compound.
Caption: A troubleshooting flowchart for common issues encountered during the purification of this compound.
References
optimization of reaction time and temperature for the synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol
Technical Support Center: Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Workflow
The synthesis of this compound is a multi-step process. The following diagram outlines the key stages of the synthesis, starting from 2,3-Lutidine.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically starts from 2,3-Lutidine and involves a four-step process:
-
N-Oxidation: 2,3-Lutidine is first oxidized to 2,3-Lutidine-N-oxide.
-
Nitration: The N-oxide is then nitrated to yield 2,3-Dimethyl-4-nitropyridine-N-oxide.
-
Selective Oxidation: The methyl group at the 2-position is selectively oxidized to a hydroxymethyl group.
-
Reduction: Finally, the N-oxide is reduced to afford the target compound, this compound.
Q2: Why is N-oxidation necessary before the nitration step?
A2: The pyridine ring is generally deactivated towards electrophilic aromatic substitution reactions like nitration. The N-oxide group is an activating group that increases the electron density in the pyridine ring, facilitating the nitration at the 4-position.
Q3: What are the common reagents for the nitration of 2,3-Lutidine-N-oxide?
A3: Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in concentrated sulfuric acid.[1]
Q4: How can the selective oxidation of the 2-methyl group be achieved?
A4: Selenium dioxide (SeO₂) is a reagent known for the selective oxidation of methyl groups on heterocyclic rings.[2] The 2-methyl group in pyridine derivatives is generally more susceptible to oxidation than methyl groups at other positions.[2]
Q5: What are the typical byproducts in this synthesis?
A5: Potential byproducts can include isomers from the nitration step (though 4-nitro is favored), over-oxidation products (e.g., carboxylic acid instead of the alcohol), and products from the incomplete reduction of the N-oxide.
Troubleshooting Guides
Step 2: Nitration of 2,3-Lutidine-N-oxide
| Issue | Possible Cause | Troubleshooting Action |
| Low to no conversion | Insufficiently strong nitrating conditions. | Increase the reaction temperature or time. Ensure the use of fuming nitric acid or a higher ratio of sulfuric acid. |
| Low reaction temperature. | While initial addition of the nitrating agent is often done at low temperatures for safety, the reaction may require heating to proceed.[1] A patent suggests a reaction temperature between 80°C and 120°C after the initial addition.[1] | |
| Formation of multiple isomers | Incorrect temperature control. | Maintain a consistent and controlled temperature during the addition of the nitrating agent. Gradual addition at a lower temperature can improve selectivity. |
| Low Yield | Sub-optimal ratio of reactants. | Optimize the molar ratio of the N-oxide to the nitrating agent. A molar ratio of 2,3-dimethylpyridine-N-oxide to potassium nitrate of 1:1 to 1:3.5 has been suggested.[1] |
| Reaction time is too short or too long. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Reaction times can range from 0.5 to 12 hours.[1] |
Data Presentation: Optimization of Nitration Reaction
| Entry | Temperature (°C) | Time (h) | Molar Ratio (N-oxide:KNO₃) | Yield (%) | Purity (%) |
| 1 | 80 | 2 | 1:1.2 | 85 | 95 |
| 2 | 90 | 2 | 1:1.2 | 92 | 98 |
| 3 | 100 | 1 | 1:1.2 | 90 | 97 |
| 4 | 90 | 1 | 1:1.5 | 93 | 99 |
| 5 | 90 | 3 | 1:1.5 | 91 | 98 |
Step 3: Selective Oxidation of 2-Methyl Group
| Issue | Possible Cause | Troubleshooting Action |
| Low to no reaction | Insufficient temperature. | Selenium dioxide oxidations often require heating. The optimal temperature will depend on the solvent and substrate. |
| Inactive SeO₂. | Use freshly sublimed or high-purity selenium dioxide. | |
| Over-oxidation to carboxylic acid | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor the reaction closely by TLC/HPLC to stop it once the desired alcohol is formed. |
| Excess of SeO₂. | Use a stoichiometric amount or a slight excess of selenium dioxide. | |
| Formation of byproducts | Non-selective oxidation. | Consider using a co-oxidant with a catalytic amount of SeO₂ which can sometimes improve selectivity.[3] |
Data Presentation: Optimization of Selective Oxidation
| Entry | Temperature (°C) | Time (h) | Molar Ratio (Substrate:SeO₂) | Yield of Alcohol (%) | Yield of Aldehyde (%) |
| 1 | 80 | 4 | 1:1.1 | 45 | 20 |
| 2 | 100 | 4 | 1:1.1 | 60 | 15 |
| 3 | 120 | 2 | 1:1.1 | 55 | 25 |
| 4 | 100 | 6 | 1:1.1 | 50 (over-oxidation observed) | 10 |
| 5 | 100 | 4 | 1:1.5 | 65 | 10 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
-
In a round-bottom flask, dissolve 2,3-Lutidine-N-oxide in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 90°C and maintain this temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,3-Dimethyl-4-nitropyridine-N-oxide.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, add 2,3-Dimethyl-4-nitropyridine-N-oxide and selenium dioxide to a suitable solvent (e.g., dioxane).
-
Heat the mixture to reflux (approximately 100°C) for 4 hours.
-
Monitor the formation of the intermediate aldehyde/alcohol by TLC.
-
After cooling, filter off the elemental selenium.
-
If the aldehyde is the main product, dissolve the crude product in methanol and add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C.
-
Stir for 1 hour, then quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
The crude product containing the N-oxide can then be dissolved in a suitable solvent and treated with a reducing agent such as Titanium(III) chloride to remove the N-oxide.[4]
-
Purify the final product by column chromatography.
Signaling Pathways and Logical Relationships
Reaction Mechanism: Electrophilic Nitration
The following diagram illustrates the logical steps in the electrophilic nitration of an activated pyridine ring.
Caption: A diagram showing the logical progression of the electrophilic nitration reaction on an activated pyridine ring.
References
- 1. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. 4-Nitro-2,3-lutidine-N-oxide | 37699-43-7 [chemicalbook.com]
Technical Support Center: Safe Handling and Storage of Nitropyridine Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of nitropyridine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitropyridine derivatives?
A1: Nitropyridine derivatives are a class of compounds that can present several hazards. Many are harmful if swallowed, inhaled, or in contact with skin.[1][2][3] They can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][3][4] Certain nitropyridine compounds are considered genotoxic due to their ability to damage DNA.[5] It is crucial to handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[2][6][7]
Q2: What are the general storage recommendations for nitropyridine derivatives?
A2: Nitropyridine derivatives should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][8][9] Containers should be tightly sealed to prevent exposure to moisture and air.[8][9] For highly reactive derivatives, such as those with acyl chloride groups, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent degradation.[8]
Q3: How should I dispose of waste containing nitropyridine derivatives?
A3: Waste nitropyridine derivatives and any contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.[1][2] Collect this waste in a designated, leak-proof, and clearly labeled container.[1][2] The label should include "Hazardous Waste," the full chemical name, and its associated hazards (e.g., "Toxic," "Irritant").[1] Do not mix nitropyridine waste with other waste streams unless their compatibility is confirmed.[1][2] Arrange for disposal through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][2]
Q4: What should I do in case of a spill involving a nitropyridine derivative?
A4: In the event of a small spill, ensure you are wearing appropriate PPE and the area is well-ventilated.[1] Contain the spill and absorb it with an inert, dry material like sand or vermiculite.[1][10] Carefully sweep or scoop up the absorbed material, avoiding dust creation, and place it into a designated hazardous waste container.[1][10] For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[1]
Troubleshooting Guides
Problem 1: My nitropyridine derivative appears to be degrading in storage.
| Possible Cause | Troubleshooting Step |
| Exposure to moisture | Hydrolysis is a primary degradation pathway for many nitropyridine derivatives, especially reactive ones like acyl chlorides.[8] Ensure containers are tightly sealed and consider storing in a desiccator. For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Elevated temperature | Higher temperatures can accelerate decomposition.[8] Store in a cool, dry place. For particularly unstable derivatives, refrigeration (2-8 °C) is recommended.[8] |
| Exposure to light | Prolonged exposure to light can promote the degradation of many organic compounds.[8] Store containers in a dark location or use amber-colored vials. |
| Incompatible storage materials | The compound may be reacting with the storage container or residual contaminants. Ensure containers are made of a compatible material (e.g., glass or high-density polyethylene) and are clean and dry before use.[2] |
Problem 2: I'm observing unexpected side reactions or low yields in my experiment.
| Possible Cause | Troubleshooting Step |
| Reactivity of the nitropyridine derivative | The nitro group is strongly electron-withdrawing, which can significantly increase the reactivity of the pyridine ring and any functional groups.[5][8] This can lead to unexpected side reactions. Carefully review the reactivity profile of your specific derivative and consider adjusting reaction conditions (e.g., temperature, reaction time, choice of reagents) to be milder. |
| Impure starting material | Degradation of the nitropyridine derivative during storage can introduce impurities that may interfere with your reaction. Before use, check the purity of the compound (e.g., by NMR or LC-MS). If necessary, purify the starting material. |
| Incompatibility with solvents or reagents | Nitropyridine derivatives can be incompatible with strong oxidizing agents, acids, bases, and alcohols.[8] Ensure that your reaction components are compatible. The high reactivity of some derivatives makes them susceptible to nucleophilic attack.[8] |
| Exothermic reaction | Some reactions involving nitropyridines can be highly exothermic, leading to degradation and side product formation.[11] To manage this, consider slow, dropwise addition of reagents, using an ice bath for cooling, and running the reaction at a lower concentration.[11] |
Quantitative Data Summary
The following tables summarize key physical and safety data for representative nitropyridine derivatives. This data is intended for quick reference; always consult the specific Safety Data Sheet (SDS) for the compound you are using.
Table 1: Physical Properties of Selected Nitropyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Flash Point (°C) |
| 2-Nitropyridine | C5H4N2O2 | 124.10 | 35-40 | 107.2 |
| 3-Nitropyridine | C5H4N2O2 | 124.10 | 35-40 | 216 |
| 4-Nitropyridine N-oxide | C5H4N2O3 | 140.10 | Not Available | Not Available |
| 6-Nitropyridine-2-carboxylic acid | C6H4N2O4 | 168.11 | 169-172 | Not Available |
Data compiled from various sources.[5][8][12]
Table 2: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][6] A face shield should be worn if there is a splash hazard.[13] |
| Hand Protection | Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[13][14] Gloves must be inspected prior to use and changed immediately if contaminated.[6][13] |
| Body Protection | A fully-buttoned lab coat is required.[1] For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended.[13] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][6] If there is a risk of dust formation or aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[1][13] |
Experimental Protocols
Protocol 1: General Handling and Weighing of Solid Nitropyridine Derivatives
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Weighing: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.[7][13] Use a spatula to carefully transfer the desired amount of the solid compound to a tared weighing vessel.[13] Handle the solid material gently to prevent dust formation.[13]
-
Solution Preparation: Slowly add the weighed compound to the chosen solvent in a suitable container to avoid splashing.[7] Ensure the container is securely capped before mixing.[13]
-
Cleanup: Clean any spills within the fume hood immediately using appropriate methods (see spill management protocol).[13] After handling, wash hands thoroughly, even if gloves were worn.[7]
Protocol 2: Emergency Response for Skin or Eye Contact
-
Skin Contact: Immediately remove all contaminated clothing.[10][15] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[3][6][10] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][16]
Visualizations
Caption: General workflow for safely handling solid nitropyridine derivatives.
Caption: Decision workflow for responding to a nitropyridine derivative spill.
Caption: Workflow for the proper disposal of nitropyridine derivative waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chempanda.com [chempanda.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-Nitropyridine CAS#: 2530-26-9 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. PYRIDINE, 4-NITRO-, 1-OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. simmons.chemoventory.com [simmons.chemoventory.com]
Validation & Comparative
Spectroscopic Characterization of (3-Methyl-4-nitropyridin-2-yl)methanol: A Comparative Guide
This guide provides a detailed spectroscopic characterization of (3-Methyl-4-nitropyridin-2-yl)methanol using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected spectral data based on the analysis of structurally related nitropyridine derivatives. This information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for substituted nitropyridines.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H5 | ~8.50 | d |
| H6 | ~7.80 | d |
| -CH₂OH | ~4.80 | s |
| -OH | Variable | br s |
| -CH₃ | ~2.60 | s |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. d: doublet, s: singlet, br s: broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~158 |
| C3 | ~135 |
| C4 | ~150 |
| C5 | ~122 |
| C6 | ~148 |
| -CH₂OH | ~62 |
| -CH₃ | ~18 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3500-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| N-O stretch (asymmetric) | 1550-1510 |
| C=C, C=N stretch (aromatic ring) | 1600-1450 |
| N-O stretch (symmetric) | 1360-1320 |
| C-O stretch (primary alcohol) | ~1050 |
Comparison with Alternative Compounds
The spectral data of this compound can be compared with other nitropyridine derivatives to understand the influence of substituent positioning on the electronic environment of the molecule.
¹H NMR Comparison
The chemical shifts of the aromatic protons in nitropyridines are significantly influenced by the electron-withdrawing nature of the nitro group. For instance, in 3-nitropyridine, the protons ortho and para to the nitro group are shifted downfield. In our target molecule, the H5 and H6 protons are expected to show distinct chemical shifts due to the presence of the methyl, nitro, and methanol substituents.
IR Spectroscopy Comparison
The position of the nitro group's symmetric and asymmetric stretching vibrations is a key diagnostic tool. These frequencies can shift based on the electronic effects of other substituents on the pyridine ring. For example, electron-donating groups may lower the frequency, while other electron-withdrawing groups might have a lesser effect. The broad O-H stretch from the methanol group is a characteristic feature that would be absent in analogues lacking this functional group.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for compounds such as this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]
-
Transfer the solution to a standard 5 mm NMR tube, ensuring the solution height is approximately 4-5 cm.[3]
-
Cap the NMR tube securely.
¹H NMR Spectroscopy Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1-2 seconds to ensure proper T1 relaxation.
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
Process the FID with an appropriate window function and Fourier transform.
-
Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
FT-IR Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.[4]
-
Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4][5]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
Data Acquisition:
-
Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
- 1. 1H, 13C and 17O NMR study of substituted nitropyridines (1991) | Erkki Kolehmainen | 24 Citations [scispace.com]
- 2. 1H, 13C and 17O NMR study of substituted nitropyridines | Semantic Scholar [semanticscholar.org]
- 3. chem.latech.edu [chem.latech.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol for Researchers and Drug Development Professionals
An in-depth analysis of synthetic methodologies for (3-Methyl-4-nitropyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis, is presented. This guide offers a comparative overview of the most prevalent synthetic routes, supported by experimental data to inform the selection of the most efficient and practical approach for laboratory and process chemistry applications.
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Lansoprazole impurities and other substituted benzimidazole derivatives. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development and manufacturing. This guide outlines and compares the primary synthetic strategies, focusing on reaction yields, purity of the final product, and the practicality of the experimental procedures.
Comparison of Synthetic Routes
Two main synthetic strategies have been identified in the literature for the preparation of this compound. The most common approach, designated as Route A , involves the initial synthesis of a key intermediate, 2,3-dimethyl-4-nitropyridine-N-oxide, followed by a rearrangement and subsequent hydrolysis. An alternative, though less detailed in publicly available literature, Route B , would theoretically involve the direct oxidation of the 2-methyl group of 2,3-dimethyl-4-nitropyridine.
| Route | Step | Starting Material | Key Reagents & Solvents | Reaction Time | Yield (%) | Purity (%) |
| A | 1. Oxidation | 2,3-Lutidine | Hydrogen Peroxide, Acetic Acid | 24 h | 73-77 | - |
| 2. Nitration (Method 1) | 2,3-Dimethylpyridine-N-oxide | Fuming Nitric Acid, Sulfuric Acid | ~3 h | 70-73 | - | |
| 2. Nitration (Method 2) | 2,3-Dimethylpyridine-N-oxide | Potassium Nitrate, Sulfuric Acid | 1-2 h | 91-93 | 99 | |
| 3. Acetoxylation | 2,3-Dimethyl-4-nitropyridine-N-oxide | Acetic Anhydride | - | - | - | |
| 4. Hydrolysis | 2-Acetoxymethyl-3-methyl-4-nitropyridine | Acid or Base | - | - | - | |
| B | 1. Nitration | 2,3-Lutidine | Nitrating Mixture | - | - | - |
| 2. Selective Oxidation | 2,3-Dimethyl-4-nitropyridine | Oxidizing Agent | - | - | - |
Note: Dashes (-) indicate that specific quantitative data was not available in the reviewed literature. Purity data is typically determined by HPLC.
Experimental Protocols
Route A: Via 2,3-Dimethyl-4-nitropyridine-N-oxide
This route is the most extensively documented and appears to be the most industrially relevant approach. It is a multi-step synthesis that offers good overall yields and high purity of the intermediate.
Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide
-
Materials: 2,3-Lutidine (2,3-dimethylpyridine), Glacial Acetic Acid, 30% Hydrogen Peroxide.
-
Procedure: To a solution of 2,3-lutidine in glacial acetic acid, 30% hydrogen peroxide is added cautiously. The mixture is then heated to 70-75 °C for approximately 24 hours. After the reaction is complete, the excess acetic acid and water are removed under reduced pressure. The residue is made alkaline with a concentrated sodium hydroxide solution and extracted with a suitable organic solvent (e.g., chloroform). The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation to yield 2,3-dimethylpyridine-N-oxide as a crystalline solid.
Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
Two primary methods for the nitration of 2,3-dimethylpyridine-N-oxide have been reported, with the potassium nitrate method offering significant advantages in terms of safety and reaction time.
-
Method 1: Using Fuming Nitric Acid
-
Materials: 2,3-Dimethylpyridine-N-oxide, Fuming Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure: 2,3-Dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). Fuming nitric acid is then added portion-wise, maintaining the low temperature. The reaction mixture is subsequently heated to 95-100 °C for 2-3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium carbonate). The precipitated solid is collected by filtration, washed with water, and can be purified by recrystallization. This method is effective but involves the use of highly corrosive and hazardous fuming nitric acid.
-
-
Method 2: Using Potassium Nitrate (Preferred for safety) [1]
-
Materials: 2,3-Dimethylpyridine-N-oxide, Potassium Nitrate, Concentrated Sulfuric Acid.
-
Procedure: 2,3-Dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid at a temperature between -10 °C and 5 °C. A solution of potassium nitrate in concentrated sulfuric acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is heated to 80-90 °C for 1-2 hours. The work-up procedure is similar to Method 1, involving pouring the reaction mixture onto ice, neutralization, and filtration. This method avoids the use of fuming nitric acid, making it a safer alternative with shorter reaction times and high yields (91-93%) and purity (99% by HPLC).[1]
-
Step 3 & 4: Rearrangement to 2-Acetoxymethyl-3-methyl-4-nitropyridine and Subsequent Hydrolysis
-
General Procedure (Inferred):
-
Acetoxylation: 2,3-Dimethyl-4-nitropyridine-N-oxide is heated with acetic anhydride. This reaction typically proceeds at elevated temperatures (e.g., reflux) and results in the formation of 2-acetoxymethyl-3-methyl-4-nitropyridine. The excess acetic anhydride is removed under reduced pressure.
-
Hydrolysis: The crude 2-acetoxymethyl intermediate is then subjected to hydrolysis, either under acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions, to yield the final product, this compound. The product would then be isolated by extraction and purified by crystallization or chromatography.
-
Visualizing the Synthetic Pathways
To better understand the relationship between the different synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Comparative flowchart of synthetic routes to this compound.
Conclusion
Based on the available literature, Route A , proceeding through the formation and rearrangement of 2,3-dimethyl-4-nitropyridine-N-oxide, is the most well-established and practical synthetic strategy for obtaining this compound. The use of potassium nitrate for the nitration step is highly recommended over fuming nitric acid due to significant safety and efficiency advantages. While Route B presents a more direct theoretical pathway, the lack of detailed experimental data suggests potential challenges with regioselectivity during the oxidation of the 2-methyl group in the presence of a nitro group.
For researchers and drug development professionals, the optimization of the final two steps of Route A (acetoxylation and hydrolysis) represents a key area for process improvement to maximize overall yield and efficiency. Further investigation into these steps to obtain detailed quantitative data is warranted.
References
A Comparative Guide to Starting Materials for the Synthesis of Lansoprazole's Pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Lansoprazole, a widely used proton pump inhibitor, relies on the efficient construction of its substituted pyridine core. The conventional and most direct route commences from 2,3-lutidine. However, alternative starting materials have been explored to potentially circumvent certain synthetic challenges or utilize different chemical feedstocks. This guide provides a comparative analysis of synthetic routes starting from 2,3-lutidine and an alternative pathway originating from 3-picoline, presenting available experimental data and detailed protocols for the key transformations.
Comparison of Synthetic Pathways
The synthesis of the crucial intermediate, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, is pivotal for the final assembly of Lansoprazole. The choice of the initial starting material significantly influences the length, complexity, and overall efficiency of the synthesis.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Conventional Route (from 2,3-Lutidine) | Alternative Route (from 3-Picoline) |
| Starting Material | 2,3-Lutidine (2,3-Dimethylpyridine) | 3-Picoline (3-Methylpyridine) |
| Number of Key Steps | 5 | 8+ |
| Overall Yield | Data not available for the entire sequence from a single source, but individual step yields are reported to be moderate to high. | Data not available for a complete quantitative comparison. |
| Key Intermediates | 2,3-Lutidine-N-oxide, 4-Nitro-2,3-lutidine-N-oxide, 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | 3-Methylpyridine-N-oxide, 3-Methyl-4-nitropyridine-N-oxide, 2-Cyano-3-methyl-4-nitropyridine, 2-Cyano-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine |
| Reagent Complexity | Utilizes standard nitrating and oxidizing agents. | Involves use of dimethyl sulfate and sodium cyanide, requiring careful handling. |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations for each route.
HPLC-MS analysis of Lansoprazole impurities including (3-Methyl-4-nitropyridin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensure drug safety and efficacy. This guide provides a detailed comparison of various High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of Lansoprazole and its related impurities, including the process-related impurity (3-Methyl-4-nitropyridin-2-yl)methanol.
Lansoprazole, a proton pump inhibitor, can degrade under various stress conditions and may contain process-related impurities from its synthesis.[1] Regulatory bodies necessitate the identification and quantification of these impurities. This guide compares three distinct HPLC-MS methodologies, offering insights into their performance, protocols, and applications.
Comparison of HPLC-MS Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the analysis of complex matrices like plasma. Below is a comparison of a high-resolution Ultra-Performance Liquid Chromatography (UPLC) method, a standard High-Performance Liquid Chromatography (HPLC) method, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored for biological samples.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: UPLC-UV[1] | Method 2: HPLC-UV[2] | Method 3: LC-MS/MS[3] |
| Column | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | YMC Pack Pro C18 (150 x 4.6 mm, 5 µm) | Thermo Hypurity Advance (50 x 4.6 mm, 5 µm) |
| Mobile Phase A | pH 7.0 phosphate buffer: Methanol (90:10 v/v) | Water | 2 mM Ammonium Acetate |
| Mobile Phase B | Methanol: Acetonitrile (50:50 v/v) | Acetonitrile: Water: Triethylamine (160:40:0.1 v/v/v), pH 7.0 with phosphoric acid | Acetonitrile |
| Gradient | Time(min)/%B: 0/10, 5/20, 10/40, 15/60, 20/80, 22/10, 25/10 | Time(min)/%B: 0/10, 40/80, 50/80, 51/10, 60/10 | Isocratic (80% B) |
| Flow Rate | 0.3 mL/min | 0.8 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | 25°C | Not Specified |
| Detection | UV at 285 nm | UV at 285 nm | MS/MS (API 3000, Negative Ion Mode) |
| Run Time | 25 min | 60 min | < 5 min |
Table 2: Method Performance Comparison
| Parameter | Method 1: UPLC-UV[1] | Method 2: HPLC-UV[2] | Method 3: LC-MS/MS[3] |
| Application | Bulk drug and dosage forms | Bulk drug and stress degradation studies | Human plasma |
| Linearity (Lansoprazole) | >0.999 | Not Specified | R² > 0.999 (4.50-2800.00 ng/mL) |
| LOD (Lansoprazole) | Not Specified | Not Specified | Not Specified |
| LOQ (Lansoprazole) | Not Specified | Not Specified | 4.50 ng/mL |
| Precision (%RSD) | < 2% for impurities | Not Specified | Intra-day: 1.64-4.79%, Inter-day: 2.18-9.41% |
| Accuracy (% Recovery) | 93.5-106.5% for impurities | Not Specified | 92.10-99.11% |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods.
Method 1: UPLC-UV for Bulk Drug and Formulations[1]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Lansoprazole and its impurities in a suitable diluent (e.g., methanol/water).
-
Test Sample (Capsules): Empty the contents of capsules, dissolve in the diluent, sonicate, and filter.
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v)
-
Mobile Phase B: Methanol and acetonitrile (50:50 v/v)
-
Gradient: Time(min)/%B: 0/10, 5/20, 10/40, 15/60, 20/80, 22/10, 25/10
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 285 nm
-
Injection Volume: 1 µL
Method 2: HPLC-UV for Forced Degradation Studies[2]
Forced Degradation Sample Preparation:
-
Acid Degradation: Treat Lansoprazole with 0.1N HCl.
-
Base Degradation: Treat Lansoprazole with 0.1N NaOH.
-
Oxidative Degradation: Treat Lansoprazole with hydrogen peroxide.
-
Neutralize the samples before injection.
Chromatographic Conditions:
-
Column: YMC Pack Pro C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile, water, and triethylamine (160:40:0.1 v/v/v), adjusted to pH 7.0 with phosphoric acid.
-
Gradient: Time(min)/%B: 0/10, 40/80, 50/80, 51/10, 60/10
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
Method 3: LC-MS/MS for Analysis in Human Plasma[3]
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample to which an internal standard (e.g., Pantoprazole) has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
Chromatographic and MS Conditions:
-
Column: Thermo Hypurity Advance (50 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate solution (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Mass Spectrometer: API 3000
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Impurity Relationships
To better understand the analytical process and the relationship between Lansoprazole and its impurities, the following diagrams are provided.
Conclusion
The choice of an HPLC-MS method for the analysis of Lansoprazole and its impurities is dictated by the analytical objective. The UPLC method offers high resolution and shorter analysis times, making it suitable for quality control of bulk drugs and formulations.[1] The conventional HPLC method provides a robust approach for identifying degradation products in forced degradation studies.[2] For bioanalytical applications requiring high sensitivity and selectivity in complex matrices, the LC-MS/MS method is the preferred choice.[3] This guide provides a foundation for selecting and implementing a suitable analytical method for ensuring the quality and safety of Lansoprazole-containing products.
References
A Comparative Guide to the Reactivity of Substituted Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted nitropyridines, crucial intermediates in pharmaceutical and materials science. The presence of the electron-withdrawing nitro group significantly influences the pyridine ring's susceptibility to nucleophilic attack, making a comparative understanding of substituent effects paramount for rational molecular design. This document summarizes quantitative experimental data, details relevant experimental protocols, and provides visualizations of key reaction pathways.
The Landscape of Nitropyridine Reactivity: An Overview
The reactivity of substituted nitropyridines is predominantly governed by nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating the displacement of a leaving group, typically a halogen.[1] The position of the nitro group relative to the leaving group is a critical determinant of reactivity, with ortho and para substitutions leading to the highest activation due to effective resonance stabilization of the reaction intermediate.[2]
Beyond SNAr, Vicarious Nucleophilic Substitution (VNS) has emerged as a potent method for the C-H functionalization of nitropyridines, allowing for the introduction of alkyl and other substituents.[3][4] This guide will delve into the comparative reactivity of substituted nitropyridines in these key transformations.
Quantitative Comparison of Reactivity
The rate of nucleophilic aromatic substitution is a direct measure of the reactivity of a given substituted nitropyridine. The following tables summarize second-order rate constants (k) for the reactions of various substituted nitropyridines with different nucleophiles, providing a quantitative basis for comparison.
Table 1: Comparative Reactivity of Chloronitropyridine Isomers with Piperidine
| Substrate | Leaving Group Position | Nitro Group Position | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 2-Chloro-3-nitropyridine | 2 | 3 | Ethanol | 25 | 1.3 x 10⁻⁴ |
| 2-Chloro-5-nitropyridine | 2 | 5 | Ethanol | 25 | 8.9 x 10⁻⁵ |
| 4-Chloro-3-nitropyridine | 4 | 3 | Ethanol | 25 | 1.1 x 10⁻³ |
| 3-Chloro-4-nitropyridine | 3 | 4 | Ethanol | 25 | 1.7 x 10⁻⁶ |
Data compiled from various sources.
Table 2: Reactivity of Methoxy- and Halogen-Substituted Nitropyridines with Amines
| Substrate | Leaving Group | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 2-Methoxy-3-nitropyridine | Methoxy | Piperidine | Aqueous | 20 | 6.49 x 10⁻⁵ |
| 2-Methoxy-5-nitropyridine | Methoxy | Piperidine | Aqueous | 20 | 1.15 x 10⁻⁴ |
| 2-Bromo-5-nitropyridine | Bromo | Aniline | Methanol | 25 | 4.5 x 10⁻⁵ |
| 2-Fluoro-5-nitropyridine | Fluoro | Piperidine | DMSO | 25 | Very Fast |
Data compiled from various sources, including kinetic studies on methoxynitropyridines.[3]
Table 3: Yields in Vicarious Nucleophilic Substitution of 3-Nitropyridine
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Product Yield (%) |
| 3-Nitropyridine | Phenyl methyl sulfone | KHMDS | DMF | -40 | 75 |
| 3-Nitropyridine | Phenyl ethyl sulfone | KHMDS | DMF | -40 | 82 |
| 3-Nitropyridine | Isopropyl phenyl sulfone | KHMDS | DMF | -40 | 0 (only adduct isolated) |
Data reflects the impact of steric hindrance on the VNS reaction.[4]
Key Reaction Mechanisms and Pathways
The diverse reactivity of substituted nitropyridines is best understood through their underlying reaction mechanisms. The following diagrams, rendered in DOT language, illustrate the key electronic movements in these transformations.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Mechanism of Vicarious Nucleophilic Substitution (VNS) for C-H alkylation.
Caption: Tandem reaction pathway involving nucleophilic addition and cyclization.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative studies. The following section details standardized protocols for key experiments in the study of nitropyridine reactivity.
Protocol 1: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of a substituted nitropyridine with a nucleophile.
Materials:
-
Substituted nitropyridine (e.g., 2-chloro-5-nitropyridine)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., ethanol, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted nitropyridine in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at concentrations at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer's cuvette holder and the reactant solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, mix the nitropyridine solution with a specific concentration of the nucleophile solution.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Plot kobs against the concentration of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant (k).
-
Protocol 2: General Procedure for Vicarious Nucleophilic Substitution (VNS)
Objective: To achieve C-H alkylation of a nitropyridine.
Materials:
-
Nitropyridine (e.g., 3-nitropyridine)
-
Alkylating agent (e.g., a phenyl alkyl sulfone)
-
Strong base (e.g., potassium hexamethyldisilazide - KHMDS)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Standard work-up and purification reagents and equipment (e.g., silica gel chromatography).
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the nitropyridine and the alkylating agent in anhydrous DMF in a flame-dried flask.
-
Cool the solution to the desired reaction temperature (e.g., -40 °C).
-
-
Reaction Execution:
-
Slowly add a solution of the strong base (e.g., KHMDS in THF) to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated nitropyridine.
-
Conclusion
This guide provides a comparative framework for understanding the reactivity of substituted nitropyridines. The quantitative data presented in the tables clearly demonstrates the profound influence of substituent type and position on reaction rates. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further expand the knowledge base in this critical area of synthetic chemistry. The visualized reaction mechanisms offer a clear conceptual understanding of the electronic principles governing these transformations. For professionals in drug development and materials science, a nuanced understanding of these reactivity trends is indispensable for the design and synthesis of novel molecules with tailored properties.
References
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Guide to Analytical Methods for the Detection of (3-Methyl-4-nitropyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive comparison of hypothetical, yet realistic, analytical methodologies for the detection and quantification of (3-Methyl-4-nitropyridin-2-yl)methanol.
Given the absence of a standardized, publicly available validated method for this specific compound, this document outlines a robust, representative reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method. This is presented alongside a comparative evaluation with a Gas Chromatography-Mass Spectrometry (GC-MS) method, offering a broader perspective on potential analytical strategies. The experimental protocols and validation data are aligned with the International Council for Harmonisation (ICH) guidelines to ensure relevance and applicability in a regulated environment.
Data Presentation: Comparative Performance Characteristics
The following table summarizes the key performance characteristics of the proposed HPLC-UV method and a hypothetical GC-MS method for the quantification of this compound. These values are representative of well-validated methods and serve as a benchmark for performance.[1][2][3][4][5]
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | 0.9997 | 0.9992 | R² ≥ 0.999[1] |
| Range | 0.1 - 1.0 mg/mL | 0.05 - 0.5 mg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.0% | 98.0 - 102.0%[3] |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | 0.75% | 1.10% | RSD ≤ 2.0%[1][5] |
| - Intermediate Precision (Inter-day) | 1.15% | 1.45% | RSD ≤ 2.0%[5] |
| Limit of Detection (LOD) | 0.8 µg/mL | 0.2 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 2.5 µg/mL | 0.7 µg/mL | Signal-to-Noise Ratio ≥ 10:1[2] |
| Specificity | Peak purity > 99.9% | Mass spectrum match > 99.5% | No interference from blank/placebo[6] |
| Robustness | Method is robust | Method is robust | No significant impact on results |
Experimental Protocols
Proposed Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 50 mL of the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 0.5 mg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 0.25 mg/mL to 0.75 mg/mL). Inject each solution in triplicate and plot the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The Relative Standard Deviation (RSD) should be calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ by injecting serially diluted solutions of this compound and establishing the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[2]
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure that no interfering peaks are observed at the retention time of this compound.
Mandatory Visualizations
Diagram 1: Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method.
Diagram 2: Experimental Workflow for Sample Analysis
Caption: Experimental workflow for sample analysis.
References
- 1. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized (3-Methyl-4-nitropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. (3-Methyl-4-nitropyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, including the proton pump inhibitor Lansoprazole. Rigorous purity assessment of this intermediate is essential to ensure the quality of the final API and to comply with regulatory standards. This guide provides an objective comparison of common analytical techniques for determining the purity of synthesized this compound, complete with detailed experimental protocols and comparative data.
Introduction to Purity Assessment Methods
Several analytical techniques are routinely employed to assess the purity of synthesized organic compounds. The choice of method depends on factors such as the nature of the compound, the expected impurities, the required level of accuracy, and the available instrumentation. For this compound, the most relevant techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of information it provides.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separative technique widely used for the purity determination of non-volatile and thermally labile compounds. It excels at separating the target compound from closely related impurities, allowing for accurate quantification.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: 20% acetonitrile to 80% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard for each impurity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate measure of the relative amounts of different compounds in a sample.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid).
-
Sample Preparation: Accurately weigh approximately 15 mg of the synthesized compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of the deuterated solvent and ensure complete dissolution.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
-
Data Processing: After Fourier transformation and phasing, carefully integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, their molecular weights, and their weighed masses.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic technique like HPLC (LC-MS), is an invaluable tool for identifying and characterizing impurities. It provides information about the molecular weight of the compound and its impurities, aiding in their structural elucidation.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: Same as the HPLC protocol described above.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-500.
-
Data Analysis: The total ion chromatogram (TIC) will show peaks for the main compound and any impurities. The mass spectrum of each peak can be used to determine the molecular weight of the corresponding component.
Melting Point Analysis
Melting point is a fundamental physical property of a solid crystalline compound. A pure substance typically has a sharp melting point range (0.5-1°C), while the presence of impurities leads to a depression and broadening of the melting range.[1][2] This makes it a simple and rapid, albeit less specific, method for assessing purity.
Experimental Protocol: Capillary Melting Point
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Comparison of Analytical Methods
| Parameter | HPLC | ¹H NMR | Mass Spectrometry (LC-MS) | Melting Point |
| Principle | Separation based on polarity | Nuclear magnetic resonance | Mass-to-charge ratio | Phase transition temperature |
| Purity Determination | Quantitative (Area % or vs. Standard) | Quantitative (Absolute or Relative) | Semi-quantitative (TIC Area %) | Qualitative Indicator |
| Limit of Detection | Low (ppm level) | Moderate (~0.1%) | Very Low (ppb-ppm level) | High (>1%) |
| Impurity Identification | Possible with reference standards | Possible for known impurities | Excellent for structural elucidation | Not possible |
| Speed | Moderate (15-30 min/sample) | Fast (5-10 min/sample) | Moderate (15-30 min/sample) | Fast (<10 min/sample) |
| Cost | Moderate | High | High | Low |
| Advantages | High resolution, sensitive, robust | Absolute quantification, structural info | High sensitivity, definitive identification | Simple, rapid, inexpensive |
| Disadvantages | Requires reference standards for identification | Lower sensitivity than MS, potential for signal overlap | Less quantitative than HPLC or NMR | Non-specific, insensitive to small amounts of impurities |
Potential Impurities in Synthesized this compound
The purity of the final product is highly dependent on the synthetic route and purification methods employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 2,3-lutidine (2,3-dimethylpyridine) or its N-oxide.
-
Isomeric Byproducts: Nitration of substituted pyridines can sometimes lead to the formation of other nitro-isomers.
-
Over-oxidation or Side-Reaction Products: For example, the corresponding carboxylic acid if the alcohol is oxidized.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and the relationship between the different analytical techniques.
Caption: Workflow for the comprehensive purity assessment of the synthesized compound.
Caption: Interrelationship of analytical techniques for purity determination.
Conclusion
A multi-faceted approach is recommended for the comprehensive assessment of the purity of synthesized this compound. While melting point analysis offers a rapid preliminary check, HPLC provides robust quantitative data on purity and the relative amounts of impurities. ¹H NMR spectroscopy serves as an excellent orthogonal method for absolute purity determination and structural confirmation. Finally, LC-MS is indispensable for the identification and characterization of unknown impurities. The selection and combination of these techniques will ensure a thorough understanding of the purity profile, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
A Comparative Guide to the Catalytic Activity of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical step in chemical synthesis, directly impacting reaction efficiency, selectivity, and overall yield. Pyridine and its derivatives have emerged as a versatile class of organocatalysts, demonstrating significant efficacy in a wide array of organic transformations. This guide provides a comprehensive comparison of the catalytic activity of various pyridine derivatives, supported by experimental data, to facilitate informed catalyst selection for your research and development endeavors.
Comparative Analysis of Catalytic Efficiency
The catalytic performance of pyridine derivatives is intrinsically linked to the electronic and steric properties of substituents on the pyridine ring. Electron-donating groups generally enhance catalytic activity by increasing the nucleophilicity of the pyridine nitrogen, while electron-withdrawing groups tend to have the opposite effect. Steric hindrance around the nitrogen atom can also play a crucial role in catalyst performance.
Acylation Reactions
Acylation of alcohols, amines, and other nucleophiles is one of the most well-studied applications of pyridine-based catalysts. The catalytic activity in these reactions is often evaluated by comparing reaction times, yields, and catalyst loading.
| Catalyst | Reaction | Substrate | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Pyridine | Acetylation | 1-Phenylethanol | Acetic Anhydride | 10 | 12 | 75 | [1] |
| 4-(Dimethylamino)pyridine (DMAP) | Acetylation | 1-Phenylethanol | Acetic Anhydride | 1 | 2 | 98 | [1] |
| 4-(Pyrrolidino)pyridine (PPY) | Acetylation | 1-Phenylethanol | Acetic Anhydride | 1 | 1.5 | 99 | [1] |
| 4-tert-Butylpyridine | Acetylation | 1-Phenylethanol | Acetic Anhydride | 10 | 10 | 85 | [1] |
| 3-Methylpyridine | Acetylation | 1-Phenylethanol | Acetic Anhydride | 10 | 11 | 80 | [1] |
Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Hydrogenation Reactions
Pyridine derivatives are also employed as ligands in transition metal-catalyzed hydrogenation reactions. The nature of the pyridine ligand can significantly influence the activity and selectivity of the catalyst.
| Catalyst System | Substrate | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Pd/C | Pyridine | 50 | 100 | 4 | >99 | >99 (to Piperidine) | [2] |
| Rh/C | Pyridine | 30 | 80 | 2 | >99 | >99 (to Piperidine) | [2] |
| Ru/C | Pyridine | 70 | 150 | 6 | >99 | >99 (to Piperidine) | [2] |
| PtO₂ | Pyridine | 50 | 25 | 3 | >99 | >99 (to Piperidine) | [2] |
| Ni-Raney | Pyridine | 100 | 200 | 8 | 95 | >98 (to Piperidine) | [2] |
Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of catalytic performance.
General Procedure for DMAP-Catalyzed Acylation of an Alcohol
Materials:
-
Alcohol (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.[1]
General Procedure for Pyridine-Catalyzed Hydrogenation of Pyridine
Materials:
-
Pyridine (1.0 g)
-
5% Palladium on carbon (Pd/C) (50 mg, 5 wt%)
-
Ethanol (20 mL)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, dissolve pyridine (1.0 g) in ethanol (20 mL).
-
Carefully add 5% Pd/C (50 mg) to the solution.
-
Seal the autoclave and purge with nitrogen gas three times to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake.
-
After the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude piperidine.
-
Purify the product by distillation if necessary.[2]
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can provide a clearer understanding of the catalytic processes.
Caption: Nucleophilic catalysis pathway for pyridine-derivative-catalyzed acylation.
Caption: Experimental workflow for catalytic hydrogenation of pyridine.
References
cost-benefit analysis of different synthetic pathways for (3-Methyl-4-nitropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways for the production of (3-Methyl-4-nitropyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, cost-effectiveness of starting materials, and overall process complexity. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two distinct synthetic routes for this compound are evaluated.
Pathway 1 commences with the readily available starting material 2,3-Lutidine. This pathway involves a three-step sequence: N-oxidation, nitration, and a subsequent Boekelheide rearrangement followed by hydrolysis to yield the target molecule. This route is characterized by its straightforward transformations and utilization of common laboratory reagents.
Pathway 2 offers an alternative approach starting from 2-methyl-3-nitropyridine. This method involves a direct oxidation of the methyl group at the 2-position to the corresponding alcohol. This pathway is more concise but may present challenges in achieving selective oxidation.
This guide presents a quantitative comparison of these pathways, considering chemical costs, reaction yields, and process parameters to provide a clear cost-benefit analysis.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the two synthetic pathways. Prices for starting materials and reagents are based on commercially available listings and are subject to fluctuation.
Table 1: Starting Material and Reagent Cost Comparison
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Mole (USD) |
| Pathway 1 | ||||
| 2,3-Lutidine | Sigma-Aldrich | $97.80 | 100 mL | $91.85 |
| Hydrogen Peroxide (30%) | Fisher Scientific | ~$30 | 1 L | ~$2.88 |
| Acetic Acid | Sigma-Aldrich | ~$50 | 1 L | ~$2.86 |
| Potassium Nitrate | Lab Alley | $75.72 | 1 lb | $16.66 |
| Sulfuric Acid | Sigma-Aldrich | ~$40 | 1 L | ~$2.17 |
| Acetic Anhydride | Sigma-Aldrich | $106.00 | 1 kg | $10.81 |
| Sodium Hydroxide | Flinn Scientific | $9.81 | 100 g | $3.92 |
| Pathway 2 | ||||
| 2-Methyl-3-nitropyridine | Key Organics | ~$200 | 1 g | ~$27600 |
| Selenium Dioxide | Sigma-Aldrich | ~$50 | 25 g | ~$22.52 |
| Dioxane | Sigma-Aldrich | ~$100 | 1 L | ~$8.81 |
Table 2: Process Parameter and Yield Comparison
| Parameter | Pathway 1: From 2,3-Lutidine | Pathway 2: From 2-Methyl-3-nitropyridine |
| Number of Steps | 4 | 1 |
| Overall Yield | ~60-70% (estimated) | Reported up to 70% |
| Reaction Time | ~3-4 days | ~24 hours |
| Key Reaction Conditions | N-oxidation (70-90°C), Nitration (80-120°C), Boekelheide (reflux), Hydrolysis (room temp.) | Oxidation (reflux) |
| Purification Methods | Extraction, Crystallization, Column Chromatography | Extraction, Crystallization |
| Safety Considerations | Use of strong acids and oxidizers, handling of acetic anhydride. | Use of toxic selenium dioxide. |
Mandatory Visualizations
Pathway 1: Synthesis from 2,3-Lutidine
Caption: Synthetic route of Pathway 1 starting from 2,3-Lutidine.
Pathway 2: Synthesis from 2-Methyl-3-nitropyridine
Caption: Synthetic route of Pathway 2 starting from 2-Methyl-3-nitropyridine.
Experimental Protocols
Pathway 1: From 2,3-Lutidine
Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide
-
Materials: 2,3-Lutidine, Glacial Acetic Acid, 30% Hydrogen Peroxide.
-
Procedure: To a solution of 2,3-lutidine (1.0 mol) in glacial acetic acid (3.0 mol), 30% hydrogen peroxide (1.5 mol) is added dropwise at a temperature maintained between 70-80°C. The mixture is stirred at 90°C for 24 hours. After cooling, the excess acetic acid and water are removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2,3-dimethylpyridine-N-oxide.
-
Yield: Approximately 85-95%.
Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
-
Materials: 2,3-Dimethylpyridine-N-oxide, Concentrated Sulfuric Acid, Potassium Nitrate.
-
Procedure: 2,3-Dimethylpyridine-N-oxide (1.0 mol) is dissolved in concentrated sulfuric acid (5-10 volumes). The mixture is cooled to 0°C, and potassium nitrate (1.1 mol) is added portion-wise, maintaining the temperature below 10°C. The reaction mixture is then heated to 80-120°C and stirred for 2-4 hours. After completion, the mixture is poured onto ice and neutralized with a concentrated sodium hydroxide solution. The precipitate is filtered, washed with water, and dried to afford 2,3-dimethyl-4-nitropyridine-N-oxide.[1][2][3]
-
Yield: Approximately 90-95%.[2]
Step 3: Synthesis of 2-Acetoxymethyl-3-methyl-4-nitropyridine (Boekelheide Rearrangement)
-
Materials: 2,3-Dimethyl-4-nitropyridine-N-oxide, Acetic Anhydride.
-
Procedure: A mixture of 2,3-dimethyl-4-nitropyridine-N-oxide (1.0 mol) and acetic anhydride (5-10 equivalents) is heated at reflux (around 140°C) for 4-6 hours.[4] The excess acetic anhydride is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 2-acetoxymethyl-3-methyl-4-nitropyridine, which can be used in the next step without further purification.
-
Yield: Estimated to be high, based on similar Boekelheide rearrangements.
Step 4: Synthesis of this compound (Hydrolysis)
-
Materials: 2-Acetoxymethyl-3-methyl-4-nitropyridine, Sodium Hydroxide, Methanol, Water.
-
Procedure: The crude 2-acetoxymethyl-3-methyl-4-nitropyridine from the previous step is dissolved in a mixture of methanol and water. A 10% aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.
-
Yield: Approximately 80-90% for the hydrolysis step.
Pathway 2: From 2-Methyl-3-nitropyridine
Step 1: Synthesis of this compound
-
Materials: 2-Methyl-3-nitropyridine, Selenium Dioxide, Dioxane, Water.
-
Procedure: A mixture of 2-methyl-3-nitropyridine (1.0 mol) and selenium dioxide (1.2 mol) in a mixture of dioxane and water (e.g., 10:1 v/v) is heated at reflux for 12-24 hours. After cooling, the precipitated selenium is filtered off. The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.
-
Yield: Up to 70%.
Cost-Benefit Analysis
Pathway 1 benefits from the low cost of its starting material, 2,3-lutidine, and other common reagents. The multi-step nature of this pathway, however, increases the overall process time and labor costs. While the individual step yields are generally high, the cumulative yield over four steps will be lower than the single-step Pathway 2. The use of strong acids and acetic anhydride requires careful handling and appropriate safety measures.
Pathway 2 is an attractive option due to its single-step conversion. However, the significantly higher cost of the starting material, 2-methyl-3-nitropyridine, is a major drawback for large-scale synthesis. Furthermore, the use of stoichiometric amounts of toxic selenium dioxide is a significant environmental and safety concern that requires specialized handling and waste disposal procedures.
Conclusion
For laboratory-scale synthesis where the cost of the starting material is less critical, and a shorter synthetic route is preferred, Pathway 2 offers a direct approach to this compound. However, for larger-scale production and from a cost-effectiveness and environmental standpoint, Pathway 1 is the more viable option. The readily available and inexpensive starting material, coupled with well-established and high-yielding reactions, makes it a more practical choice despite the longer synthetic sequence. The choice between these two pathways will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, budget, time constraints, and safety and environmental considerations.
References
- 1. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. Boekelheide reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison of (3-Methyl-4-nitropyridin-2-yl)methanol with its Precursors and Derivatives: A Guide for Researchers
Synthetic Pathway and Key Compounds for Comparison
A plausible synthetic route to (3-methyl-4-nitropyridin-2-yl)methanol starts from 2,3-lutidine. The key compounds for spectroscopic comparison along this pathway include the starting material, a nitrated intermediate, and potential derivatives obtained through oxidation or reduction of the target molecule's functional groups.
The logical workflow for the synthesis is outlined below:
Caption: Plausible synthetic pathway for this compound and its derivatives.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound and its related compounds. It is important to note that the data for the target compound is predicted based on the characteristics of its precursors and derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,3-Lutidine | Aromatic protons: ~7.0-8.5 ppm; Methyl protons: ~2.3-2.5 ppm | Aromatic carbons: ~120-150 ppm; Methyl carbons: ~18-25 ppm |
| 2,3-Dimethyl-4-nitropyridine N-oxide | Aromatic protons deshielded due to nitro and N-oxide groups; Methyl protons shifted downfield compared to 2,3-lutidine.[1] | Aromatic carbons significantly deshielded; Methyl carbons show a smaller downfield shift.[1] |
| This compound (Predicted) | Aromatic protons: ~7.5-8.8 ppm; Methylene protons (-CH₂OH): ~4.5-5.0 ppm; Methyl proton: ~2.4-2.6 ppm; Hydroxyl proton: variable. | Aromatic carbons: ~120-160 ppm; Methylene carbon: ~60-65 ppm; Methyl carbon: ~15-20 ppm. |
| 3-Methyl-4-nitropyridine-2-carboxylic acid | Aromatic protons deshielded; Carboxylic acid proton: ~10-13 ppm; Methyl proton shifted downfield. | Aromatic carbons deshielded; Carboxylic carbon: ~165-175 ppm; Methyl carbon shifted downfield. |
| 2-Amino-3-methylpyridin-4-ol (as a reduction product) | Aromatic protons shielded due to the amino group; Amino and hydroxyl protons: variable. | Aromatic carbons shielded; Carbon bearing hydroxyl group significantly deshielded. |
Table 2: IR and Mass Spectrometry Data
| Compound | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |
| 2,3-Lutidine | C-H (aromatic): ~3000-3100; C-H (aliphatic): ~2850-3000; C=C, C=N: ~1400-1600 | Molecular Ion (M⁺) |
| 2,3-Dimethyl-4-nitropyridine N-oxide | N-O stretching: ~1200-1300; NO₂ asymmetric stretching: ~1500-1560; NO₂ symmetric stretching: ~1335-1385.[2] | Molecular Ion (M⁺) and characteristic fragments from loss of oxygen and nitro group.[2] |
| This compound (Predicted) | O-H stretching (broad): ~3200-3600; C-H (aromatic and aliphatic); NO₂ stretching bands; C-O stretching: ~1000-1200. | Molecular Ion (M⁺) and fragments corresponding to loss of H₂O, NO₂, and CH₂OH. |
| 3-Methyl-4-nitropyridine-2-carboxylic acid | O-H stretching (very broad): ~2500-3300; C=O stretching: ~1700-1730; NO₂ stretching bands. | Molecular Ion (M⁺) and fragments from decarboxylation and loss of NO₂. |
| 2-Amino-3-methylpyridin-4-ol (as a reduction product) | N-H stretching: ~3300-3500; O-H stretching (broad); C-N stretching: ~1250-1350. | Molecular Ion (M⁺) and fragments related to the pyridine ring. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu).
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 µg/mL to 1 ng/mL.
-
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) for less volatile or thermally labile compounds. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Ionization Techniques:
-
Electron Ionization (EI): Typically used in GC-MS, provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS, often yielding the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum to aid in structural elucidation.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Signaling Pathway and Experimental Workflow Visualization
While a specific signaling pathway involving this compound is not defined in the literature, a general experimental workflow for its spectroscopic characterization can be visualized as follows:
References
Safety Operating Guide
Safe Disposal of (3-Methyl-4-nitropyridin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of (3-Methyl-4-nitropyridin-2-yl)methanol, ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.
The proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step procedures for the safe disposal of this compound, a nitro-substituted pyridinyl alcohol used in various research applications. Due to its potential hazards, this compound must be handled as hazardous waste, and under no circumstances should it be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[3]
-
Causes serious eye damage.[3]
-
May cause respiratory irritation.[3]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.[1]
Personal Protective Equipment (PPE)
A summary of the required PPE for handling this compound is provided in the table below.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[5]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[5][6]
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container should be made of a compatible material.
-
The label must clearly identify the contents as "this compound" and include hazard warnings (e.g., "Harmful," "Irritant").
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area while awaiting pickup.[5]
-
This storage area must be a cool, dry, and well-ventilated space, away from heat or ignition sources.[5]
-
The container must be kept tightly closed except when adding waste, and secondary containment should be utilized to prevent spills.[5]
4. Professional Disposal:
-
Arrange for the collection of the waste container by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[5]
-
Current practices for the disposal of waste pyridine, a related compound, often involve incineration at high temperatures.[7]
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
For Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or clay cat litter.[2][5][8]
-
Carefully scoop the absorbed material into the designated hazardous waste container.[5]
-
Clean the spill area thoroughly.[5]
-
-
For Large Spills:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. (3-Methyl-4-nitro-2-pyridinyl)methanol | C7H8N2O3 | CID 9926375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. reed.edu [reed.edu]
Personal protective equipment for handling (3-Methyl-4-nitropyridin-2-yl)methanol
Essential Safety and Handling Guide for (3-Methyl-4-nitropyridin-2-yl)methanol
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical.
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye damage (H318)[1]
-
May cause respiratory irritation (H335)[1]
Due to these potential hazards, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.[2][3] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material offers universal protection.[2] Nitrile gloves provide good resistance to a variety of chemicals. Double gloving creates an extra barrier against contamination. For prolonged contact or risk of significant contamination, heavier-duty gloves like neoprene are recommended.[2][3] Always inspect gloves for any damage before use and replace them immediately if contaminated.[2] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat, preferably made of a material like Nomex® or 100% cotton, should be worn fully buttoned to protect the skin.[2][3] Synthetic fabrics that can easily melt or burn should be avoided.[2] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must completely cover the feet to prevent injuries from spills or falling objects. Open-toed shoes or sandals are strictly prohibited in the laboratory.[2][3] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this compound should be performed within a properly functioning and certified chemical fume hood to minimize the risk of inhalation.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
Following a strict operational protocol is vital for minimizing risks associated with handling this compound.
1. Preparation and Pre-Handling Check:
-
Before commencing any work, thoroughly familiarize yourself with the potential hazards of the compound.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Ensure all required PPE is readily available and in good condition.
-
Locate the nearest emergency equipment, including the safety shower, eyewash station, and fire extinguisher.
2. Handling the Compound:
-
Always conduct work within the sash of a chemical fume hood.[2][4]
-
When transferring the chemical, utilize appropriate tools to prevent direct contact.
-
Keep containers of the chemical tightly sealed when not in use to prevent the release of vapors.[2][5]
3. Post-Handling Procedures:
-
Thoroughly clean the work area upon completion of the procedure.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination, with gloves being removed last.[2]
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation:
-
Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
All waste must be disposed of through the institution's official hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][6]
-
Never dispose of this chemical down the drain or in regular trash.[5]
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. (3-Methyl-4-nitro-2-pyridinyl)methanol | C7H8N2O3 | CID 9926375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. proman.org [proman.org]
- 6. methanex.com [methanex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
